Napyradiomycins are a major family of meroterpenoid natural products (hybrid polyketide-terpenoid compounds) produced exclusively by Streptomyces bacteria [1]. Since the first member was identified in 1986, over 50 related compounds have been characterized [2] [1].
Napyradiomycin A1 is one of the most well-known members of this family. It was among the first napyradiomycins to be reported, isolated from Streptomyces rubra (formerly Chainia rubra) MG802-AF1 [1]. It features a characteristic 6,6,6 tricyclic ring system, which is formed by a chloronium-induced cyclization of a prenyl side chain [1]. Its potent bioactivity against drug-resistant bacteria and cancer cells makes it a promising candidate for novel drug development [2].
The biosynthesis of this compound is a streamlined process involving three organic substrates and five key enzymes [3]. The pathway is an excellent example of the sophisticated enzymatic machinery in Streptomyces.
| Biosynthetic Stage | Key Substrates & Intermediates | Enzymes Involved | Key Catalytic Actions |
|---|---|---|---|
| Polyketide Formation | Malonyl-CoA → 1,3,6,8-Tetrahydroxynaphthalene (THN, 1) | Type III Polyketide Synthase (e.g., NapB1) [1] | Condensation & aromatization of five malonyl-CoA units |
| Initial Prenylation | THN (1) + Geranyl Pyrophosphate (GPP) → 4-Geranyl-THN (4) | Aromatic Prenyltransferase NapT9 [3] | Mg²⁺-dependent geranylation at C-4 position of THN |
| First Halogenation | 4-Geranyl-THN (4) → Chlorinated Intermediate (5) | Vanadium Haloperoxidase NapH1 [3] | Regio- and stereospecific chlorination |
| Second Prenylation | Chlorinated Intermediate (5) + Dimethylallyl Pyrophosphate (DMAPP) → Prenylated Intermediate (6) | Aromatic Prenyltransferase NapT8 [3] | Mg²⁺-dependent prenylation at C-2 position |
| Skeletal Rearrangement | Prenylated Intermediate (6) → Naphthomevalin (7) | Vanadium Haloperoxidase NapH3 [3] | α-Hydroxyketone rearrangement |
| Final Cyclization | Naphthomevalin (7) → This compound (14) | Vanadium Haloperoxidase NapH1 [3] | Stereospecific chloronium-induced cyclization forming 6,6,6 tricyclic core |
The following diagram maps this complex pathway and the role of each enzyme:
The enzymatic pathway for biosynthesis of this compound in Streptomyces, based on in vitro characterization [3] [1].
This compound demonstrates significant biological activities, primarily as a potent antibacterial and cytotoxic agent.
| Bioactivity | Target Organisms/Cell Lines | Quantitative Measure (MIC / IC₅₀) | Notes |
|---|---|---|---|
| Antibacterial | Gram-positive bacteria (e.g., Staphylococcus aureus) | Active at low concentrations [1] | Notably effective against multiple drug-resistant strains (e.g., S. aureus MS8710, MS9610) [1] |
| Antibacterial | Anaerobic Gram-positive & Gram-negative bacteria | MIC: 2–16 μg/mL [1] | Data for the closely related epoxide derivative A80915G (8) |
| Cytotoxic | Human cancer cell lines (SF-268, MCF-7, NCI-H460, HepG-2) | IC₅₀: ~11.5 to 22.8 μM [1] | Data for brominated analog 15 and derivative 16; demonstrates moderate cytotoxicity |
The presence of halogen atoms, particularly chlorine installed by VHPO enzymes, is critical for its bioactivity, enhancing potency and interactions with cellular targets [2] [3].
A major challenge in utilizing napyradiomycins is their low natural yield. Advanced strategies are being developed to overcome this.
| Method | Key Technique | Application & Outcome |
|---|---|---|
| Chemoenzymatic Synthesis | In vitro reconstitution using recombinant biosynthetic enzymes (NapT8, NapT9, NapH1, NapH3, NapH4) [3] | One-pot enantioselective synthesis of this compound and B1 in milligrams within 1 day; bypasses complex chemical synthesis [3] |
| Strain Engineering | Heterologous expression in engineered hosts like Streptomyces lividans TK23 [3] | Enables production in a more controllable host; soluble expression of challenging enzymes like NapH4 [3] |
| Genome Mining & Activation | Sequencing to identify BGCs, followed by introduction of global regulatory gene (e.g., afsR2) [4] | Activates silent/cryptic BGCs; successful production of new 15-deoxynaphthomycin analogs from Streptomyces sp. N50 [4] |
Napyradiomycins are a structurally diverse family of meroterpenoids, characterized by a unique hybrid structure derived from polyketide and terpenoid biosynthetic pathways, primarily isolated from marine and terrestrial Streptomyces species [1] [2]. Since the initial discovery of the first member, over 50 distinct napyradiomycins have been characterized, demonstrating a remarkable spectrum of bioactivities, including potent antibacterial, cytotoxic, and antiviral effects [1] [2]. Recent research has unveiled a significant new therapeutic dimension for this compound class: the activation of the Nuclear Factor E2-related factor 2 (Nrf2) pathway, a master regulator of cellular antioxidant defense systems [3].
This guide provides a comprehensive technical overview of the specific congener Napyradiomycin A1 and its role as an Nrf2 activator. It consolidates current research findings, detailed molecular mechanisms, quantitative bioactivity data, and established experimental protocols to support drug discovery efforts targeting oxidative stress and inflammation. The activation of the Nrf2 pathway by napyradiomycins presents a promising therapeutic strategy for a range of diseases, including diabetic complications, neurodegenerative disorders, and other conditions driven by oxidative damage and chronic inflammation [3] [4].
The Keap1-Nrf2-ARE pathway is the primary cellular defense mechanism against oxidative and electrophilic stress. Under homeostatic conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by its repressor protein, Kelch-like ECH-associated protein 1 (Keap1), which targets it for continuous ubiquitination and proteasomal degradation, maintaining Nrf2 at low levels [4] [5] [6]. Upon exposure to oxidative stress or specific activator compounds, key cysteine residues within Keap1 undergo modification. This leads to a conformational change in the Keap1-Cul3 ubiquitin ligase complex, disrupting its ability to target Nrf2 for degradation [5] [6].
Stabilized Nrf2 subsequently translocates to the nucleus, heterodimerizes with small Maf (sMaf) proteins, and binds to the Antioxidant Response Element (ARE) in the promoter regions of a vast network of cytoprotective genes [4] [5]. This binding initiates the transcription of a battery of genes encoding phase II detoxifying enzymes and antioxidant proteins, such as Heme Oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and enzymes involved in glutathione synthesis [5] [6]. The following diagram illustrates this core signaling pathway.
Core Keap1-Nrf2-ARE signaling pathway activated by this compound.
Extensive research on napyradiomycins has revealed a spectrum of biological activities. The table below summarizes the key bioactivity data for this compound and its closely related derivative, 16Z-19-hydroxythis compound, which has been identified as the most potent Nrf2 activator within the series studied.
Table 1: Bioactivity Profile of Key Napyradiomycins
| Compound Name | Reported Bioactivity | Experimental Model | Key Findings & Potency | Source |
|---|---|---|---|---|
| 16Z-19-hydroxythis compound | Nrf2 Activation / Antioxidant / Anti-inflammatory | BV-2 microglial cells | Exhibited the highest Nrf2-activating efficacy in a screening study; induced mRNA/protein levels of Nrf2-dependent enzymes (e.g., HO-1, NQO1); suppressed inflammatory mediators and intracellular ROS. | [3] |
| This compound | Antibacterial | In vitro against Gram-positive bacteria | MIC values as low as 0.25 µg/mL against various Staphylococcus and Bacillus strains. | [7] |
| This compound | Cytotoxic | Human cancer cell lines (SF-268, MCF-7, NCI-H460, HepG-2) | IC₅₀ values in the range of < 20 µM. | [7] |
| Napyradiomycin A4 | Antiviral | Pseudorabies Virus (PRV) | Significant antiviral activity with an IC₅₀ of 2.056 µM and a therapeutic ratio of 14.98. | [2] |
The bioactivity of napyradiomycins is highly dependent on their specific chemical structure. Key structural features that influence their therapeutic potential, particularly for Nrf2 activation, include:
Objective: To identify and evaluate compounds that activate the Nrf2-ARE signaling pathway. Methodology:
Objective: To confirm the functional downstream consequences of Nrf2 activation. Methodology:
The workflow for these functional assays is summarized in the following diagram.
Workflow for functional antioxidant and anti-inflammatory assays.
The Nrf2 pathway is a validated therapeutic target for numerous diseases characterized by oxidative stress and inflammation. The activation of this pathway by this compound and its analogs suggests potential applications in:
This compound, particularly its potent derivative 16Z-19-hydroxythis compound, represents a promising natural product lead for the development of novel Nrf2-activating therapeutics. Its efficacy in modulating the Keap1-Nrf2-ARE pathway, coupled with demonstrated antioxidant and anti-inflammatory effects in cellular models, warrants further investigation.
Future work should focus on:
The biosynthesis of napyradiomycin A1 is remarkably streamlined, requiring only three organic substrates and five core enzymes [1] [2]. The table below summarizes the key functions of these enzymes.
| Enzyme | Type | Function in the Pathway |
|---|---|---|
| NapT9 | Aromatic prenyltransferase | Catalyzes the Mg²⁺-dependent geranylation of 1,3,6,8-tetrahydroxynaphthalene (THN, 1) to form 4-geranyl-THN (4) [1]. |
| NapH1 | Vanadium-dependent haloperoxidase (VHPO) | Performs the initial chlorination of 4 to form monochlorinated product 5. Later in the pathway, it also catalyzes a chlorination and etherification to cyclize 7 into 2 [1]. |
| NapT8 | Aromatic prenyltransferase | Prenylates the monochlorinated intermediate 5 with dimethylallyl pyrophosphate (DMAPP) to form 6 [1]. |
| NapH3 | Vanadium-dependent haloperoxidase (VHPO) | Catalyzes an α-hydroxyketone rearrangement of 6 to form naphthomevalin (7) [1]. |
| NapH4 | Vanadium-dependent haloperoxidase (VHPO) | Performs a unique, stereospecific chloronium-induced terpenoid cyclization of 2 to form the final product, napyradiomycin B1 (3). This reaction establishes two stereocenters and a new carbon-carbon bond [1]. |
The ~43 kb nap gene cluster was first identified in Streptomyces sp. CNQ-525 [1]. A standardized annotation for a related cluster from Streptomyces aculeolatus is available in the MIBiG repository (accession BGC0001079) [3].
The following diagram illustrates the coordinated, multi-step biosynthetic pathway for this compound, culminating in the branched synthesis of napyradiomycin B1.
The enzymatic pathway for biosynthesis of Napyradiomycins A1 and B1, highlighting the role of vanadium-dependent haloperoxidases (VHPOs) in introducing halogens and complex cyclizations [1].
Researchers have successfully employed several methods to characterize the nap cluster and its enzymes:
Halogenated meroterpenoids exhibit a broad and promising spectrum of biological activities, as shown in the table below.
| Activity | Examples (Compounds & Sources) | Key Findings & Potency |
|---|---|---|
| Antifungal | Acremorins [1]: Acremorin M (7) from deep-sea fungus Acremonium sclerotigenum LW14. | Significant activity against Cryptococcus gattii strains; overall efficacy comparable to fluconazole [1]. |
| Antibacterial & Antifouling | Gemmacolides/Dichotellides [2] [3]: Chlorinated gemmacolide O, Dichotellide P (20) from gorgonian Dichotella gemmacea. Brominated Alkaloids [2] [3]: Pseudoceramine B (52), Purealin C (57) from sponges. | Gemmacolide O: Most active against E. coli [2] [3]. Dichotellide P: Potent antifouling (EC₅₀ 0.79 μg/mL) [2] [3]. Purealin C: Broad-spectrum activity against S. aureus and B. subtilis (IC₅₀ 2.6-6.2 μM) [2] [3]. |
| Cytotoxic / Anticancer | Psiguajavadials [4]: Psiguajavadial A (1) and B (2) from Psidium guajava. Eugenials [4]: Eugenial C (18) from Eugenia umbelliflora. | Psiguajavadial B: Cytotoxic against A549 lung cancer cells (IC₅₀ 0.90 μM) [4]. Eugenial C: Cytotoxic against K562 leukemia cells (IC₅₀ 0.38 μM) [4]. |
| Enzyme Inhibitory | Talarines [5]: Talarines K (2) and an unnamed compound (12) from desert fungus Talaromyces sp. | Potent inhibition of protein tyrosine phosphatase 1B (PTP1B), a target for type 2 diabetes and obesity. IC₅₀ values of 1.74 and 3.03 μM, respectively [5]. |
The structural complexity of meroterpenoids arises from mixed biosynthetic pathways and sophisticated enzymatic cyclization and modification.
The following diagram illustrates a generalized workflow for the discovery and characterization of halogenated meroterpenoids, integrating genomics, culture strategies, and structure elucidation.
Discovery workflow for halogenated meroterpenoids, from organism collection to bioactivity assessment.
| Compound Name | Primary Target / Activity Identified | Key Findings / Mechanism | Supporting Evidence |
|---|
| Napyradiomycin A1 | - Antibacterial (vs. MRSA) [1]
The search results include a detailed methodology for identifying the intracellular target of napyradiomycins CNQ525.510B and A80915C, which can serve as a reference for designing investigations into this compound [2]. The workflow is summarized in the diagram below.
Experimental workflow for identifying napyradiomycin cellular targets, adapted from published research [2].
To address the lack of specific data on this compound's mitochondrial effects, I suggest the following research pathways:
| Compound Name | Experimental System (Cell Line) | Key Findings / Effects Observed | Citation |
|---|
| 16Z-19-hydroxynapyradiomycin A1 (a new isomer) | BV-2 microglial cells | • Activated Nrf2 in cell-based screening. • Induced mRNA and protein levels of Nrf2-dependent antioxidant enzymes. • Suppressed inflammatory mediators and intracellular ROS. | [1] [2] | | (R)-3-chloro-6-hydroxy-8-methoxy-α-lapachone | BV-2 microglial cells | Exhibited one of the most potent Nrf2-activating efficacies among the tested compounds. | [2] | | 18-hydroxythis compound, 16S-napyradiomycin A2, 16R-napyradiomycin A2, 7-demethyl-8-hydroxy SF2415A3 | BV-2 microglial cells | Showed moderate Nrf2-activating activity. | [2] |
The experimental data for 16Z-19-hydroxythis compound was generated using the following methodology, which serves as a robust protocol for your research [2]:
Cell-Based Nrf2 Activation Screening
In-depth Mechanistic Studies in BV-2 Microglial Cells After initial identification, the most active compound was studied in detail:
The diagram below outlines a general experimental strategy for identifying and validating Nrf2 pathway activators, reflecting the approach used in the cited studies.
Napyradiomycins represent a significant class of halogenated meroterpenoid natural products first isolated from the actinomycete Streptomyces ruber in 1986. These compounds have attracted substantial scientific interest due to their diverse biological activities, including potent effects against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant strains of Enterococcus faecium, as well as promising anticancer and antiangiogenic properties. [1] [2] [3] The structural complexity of napyradiomycins, characterized by prenylated naphthoquinone scaffolds with chiral halogenated centers, presents significant challenges for synthetic organic chemistry. [2] [3] Among these compounds, (-)-napyradiomycin A1 has been a particular focus of synthetic efforts due to its interesting biological profile and complex molecular architecture containing multiple stereocenters, including chlorinated carbon atoms. [1] [4]
The synthetic challenges associated with (-)-napyradiomycin A1 primarily revolve around the stereoselective installation of halogen atoms and the construction of the meroterpenoid framework with precise stereocontrol. [2] Traditional synthetic approaches have struggled with the installation of chiral halogenated stereocenters, a transformation that nature accomplishes efficiently through enzymatic pathways. [2] This technical document provides a comprehensive overview of both chemical and enzymatic synthetic approaches to (-)-napyradiomycin A1, detailing methodologies, experimental protocols, and comparative analysis to facilitate further research and development in this area.
The first asymmetric total synthesis of (-)-napyradiomycin A1 was reported by Snyder and colleagues in 2009, representing a landmark achievement in the field. [1] [5] This synthetic strategy features several key transformations, including a streamlined two-step synthesis of flaviolin, an innovative asymmetric halogenation of an isolated olefin, and a Johnson-Claisen rearrangement that generates a quaternary carbon center adjacent to a glucal-like oxygen. [1] The synthesis begins with a Knoevenagel condensation followed by an electrocyclic rearrangement to construct the desired tricyclic framework efficiently. [5]
One of the most noteworthy aspects of Snyder's approach is the enantioselective dichlorination strategy employing chlorine gas with a stoichiometric BINOL-type axially chiral ligand and borane-THF complex. [5] This transformation proceeds through a chiral borane adduct intermediate where chelation control is maintained by π-stacking interactions, enabling selective trans-delivery of chlorine across the double bond. The use of four equivalents of chiral ligand was necessary to prevent competing chlorination of aryl moieties, though the authors noted that the ligand could be recovered and recycled. [5] Subsequent steps include selective functionalization of the allylic chloride through displacement with acetate using potassium acetate and 18-crown-6, which proceeds with complete retention of stereochemistry. [5]
The Johnson-Claisen rearrangement in Snyder's synthesis serves to establish the quaternary carbon center adjacent to the oxygen atom, albeit in modest yield. The authors attributed this low yield to the congested transition state but noted that starting material could be recovered efficiently. [5] The final stages of the synthesis involve reduction of the ester followed by olefination, with the final stereocenter introduced using base and N-chlorosuccinimide (NCS). Interestingly, this final transformation produced the enantiomer of the natural product, necessitating an inversion step to obtain the correct absolute configuration. [5]
Table 1: Key Transformations in Snyder's Chemical Synthesis of (-)-Napyradiomycin A1
| Step | Transformation | Key Reagents/Conditions | Yield | Stereochemical Outcome |
|---|---|---|---|---|
| 1 | Flaviolin synthesis | Knoevenagel condensation, electrocyclic rearrangement | Not specified | Achiral intermediate |
| 2 | Asymmetric dichlorination | Cl₂, BINOL ligand, borane-THF | Not specified | Chiral centers established |
| 3 | Allylic chloride displacement | KOAc, 18-crown-6 | Not specified | Retention of configuration |
| 4 | Johnson-Claisen rearrangement | Trimethyl orthoacetate, propionic acid | Low (but SM recoverable) | Quaternary carbon formed |
| 5 | Final functionalization | Ester reduction, olefination, NCS | Not specified | Enantiomer obtained |
Despite the elegance of this synthetic route, several limitations remain, including the stoichiometric use of chiral ligands and the modest yields in key rearrangement steps. [5] Additionally, the synthesis ultimately produced the enantiomer of the natural product at the final stage, highlighting the challenges in controlling stereochemistry throughout extended synthetic sequences. [5]
In contrast to traditional chemical synthesis, a complete biosynthetic pathway for napyradiomycins was elucidated in 2018, 32 years after their initial discovery and 11 years after the identification of their gene cluster. [2] [6] This remarkably streamlined biosynthesis employs just three organic substrates (1,3,6,8-tetrahydroxynaphthalene, dimethylallyl pyrophosphate, and geranyl pyrophosphate) and five enzymes to construct the complex meroterpenoid scaffold. [2] The enzymatic toolkit includes two aromatic prenyltransferases (NapT8 and NapT9) and three vanadium-dependent haloperoxidase (VHPO) homologues (NapH1, H3, and H4). [2]
The biosynthetic pathway begins with the Mg²⁺-dependent prenylation of 1,3,6,8-tetrahydroxynaphthalene (THN, 1) catalyzed by NapT9, which installs the geranyl moiety to form 4-geranyl THN (4). [2] Subsequently, the vanadium-dependent haloperoxidase NapH1 catalyzes the regioselective chlorination of 4 to form monochlorinated intermediate 5. [2] A second prenylation by NapT8 then incorporates the dimethylallyl group, followed by an α-hydroxyketone rearrangement catalyzed by NapH3 to produce naphthomevalin (7). [2] The pathway culminates in a remarkable chloronium-induced cyclization catalyzed by NapH4, which establishes two stereocenters and forms a new carbon-carbon bond in a single transformation. [2]
The reconstituted biosynthetic pathway has been employed for one-pot chemoenzymatic synthesis of napyradiomycins A1 and B1, providing milligram quantities of these complex natural products in just one day. [2] [6] This approach represents a viable enantioselective strategy for producing complex halogenated metabolites like napyradiomycin B1, which has not yet been synthesized through traditional chemical methods. [2] The enzymatic synthesis offers several advantages, including high enantioselectivity, exceptional diastereoselectivity, and the ability to perform challenging chloronium-induced cyclizations that are difficult to achieve with chemical methods. [2]
Table 2: Enzymatic Components in Napyradiomycin Biosynthesis
| Enzyme | Type | Function | Cofactors/Requirements |
|---|---|---|---|
| NapT9 | Aromatic prenyltransferase | Geranylation of THN (1→4) | Mg²⁺, geranyl pyrophosphate |
| NapH1 | Vanadium haloperoxidase | Chlorination of 4→5 | V²⁺, H₂O₂, Cl⁻ |
| NapT8 | Aromatic prenyltransferase | Dimethylallylation of 5 | Mg²⁺, dimethylallyl pyrophosphate |
| NapH3 | Vanadium haloperoxidase | α-Hydroxyketone rearrangement (6→7) | V²⁺, H₂O₂ |
| NapH4 | Vanadium haloperoxidase | Chloronium-induced cyclization | V²⁺, H₂O₂, Cl⁻ |
The following diagram illustrates the complete biosynthetic pathway for napyradiomycins A1 and B1, highlighting the sequential enzymatic transformations:
Both chemical and enzymatic synthesis approaches to (-)-napyradiomycin A1 offer distinct advantages and face particular challenges. Snyder's chemical synthesis demonstrates the power of modern organic chemistry to construct complex natural products through carefully designed sequential transformations. [1] [5] The asymmetric dichlorination strategy represents an important methodological contribution to the field of enantioselective halogenation. However, this route requires multiple steps, employs stoichiometric chiral auxiliaries, and faces challenges with low yields in key transformations. [5]
In contrast, the enzymatic approach leverages nature's biosynthetic machinery to achieve high efficiency and exceptional stereocontrol. [2] The vanadium-dependent haloperoxidases in particular demonstrate remarkable catalytic capabilities, performing complex cyclizations and stereospecific halogenations that are challenging to replicate with chemical methods. [2] The one-pot enzymatic synthesis provides a practical route to milligram quantities of napyradiomycins and offers a sustainable alternative to traditional synthesis, operating under mild conditions without requiring expensive catalysts or protecting group manipulations. [2]
Table 3: Comparison of Chemical vs. Enzymatic Synthesis of this compound
| Parameter | Chemical Synthesis (Snyder, 2009) | Enzymatic Synthesis (2018) |
|---|---|---|
| Overall Steps | 12+ steps | 5 enzymes in one pot |
| Key Transformation | Asymmetric dichlorination with chiral ligand | Chloronium-induced cyclization by NapH4 |
| Chiral Control | Stoichiometric chiral auxiliary | Enzyme-mediated stereocontrol |
| Yield | Not fully reported; low in key steps | Milligram quantities in 1 day |
| Scalability | Requires optimization for scale | Potentially scalable with enzyme production |
| Environmental Impact | Organic solvents, reagent waste | Aqueous buffer, mild conditions |
| Applicability | Route to analogs through intermediate modification | Limited to natural products and close analogs |
The following procedure for asymmetric dichlorination is adapted from Snyder's synthesis: [5]
The Johnson-Claisen rearrangement protocol for establishing the quaternary carbon center: [5]
This protocol describes the one-pot enzymatic synthesis of this compound and B1 using recombinant biosynthetic enzymes: [2]
Protocol for assessing NapH4 chloronium-induced cyclization activity: [2]
The development of efficient synthetic routes to this compound has significant implications for drug discovery and development. Recent studies have revealed that napyradiomycins exhibit potent Nrf2 activation activity, which represents a promising therapeutic approach for treating neurodegenerative diseases by activating cellular defense systems against oxidative stress. [3] The antioxidant and anti-inflammatory properties of these compounds, combined with their established antimicrobial and cytotoxic activities, make them attractive leads for pharmaceutical development. [3]
Future directions in napyradiomycin research will likely focus on combinatorial biosynthesis to generate novel analogs with improved pharmacological properties, as well as further development of catalytic asymmetric methods for installing chiral halogenated stereocenters. [2] The integration of chemical and enzymatic approaches—using engineered enzymes in synthetic transformations or employing synthetic intermediates in enzymatic cascades—represents a particularly promising avenue for accessing diverse napyradiomycin analogs. Additionally, advances in our understanding of vanadium-dependent haloperoxidases may inspire the development of biomimetic catalysts for enantioselective halogenation reactions in synthetic chemistry. [2]
1. Introduction and Strategic Role The napyradiomycins are a family of halogenated meroterpenoids with promising activity against drug-resistant bacterial strains and several tumor cell lines [1]. The first asymmetric total synthesis of (-)-napyradiomycin A1 was achieved by Scott A. Snyder and colleagues, featuring a highly enantioselective chlorination of a simple, isolated olefin as a pivotal early-stage transformation [1] [2]. This step is critical for establishing the correct stereochemistry that leads to the natural product. The general reaction involves the conversion of a prochiral nucleophile, such as an enolate equivalent, into a chiral α-chlorinated carbonyl derivative using an electrophilic chlorine source [3]. These chlorinated building blocks are valuable intermediates that can undergo further stereospecific transformations to construct complex molecular architectures [3].
2. Key Reaction and Optimization Data The following table summarizes the core components and variables of the asymmetric α-chlorination reaction, based on a highly relevant and optimized Cinchona alkaloid-catalyzed system [3].
Table 1: Key Reaction Components and Optimization for Asymmetric α-Chlorination
| Component Category | Specific Example(s) | Role & Effect on Reaction |
|---|---|---|
| Chlorinating Agent | Hypervalent Iodine Reagent 2a (e.g., (PhI(OAc)₂, in situ Cl⁻) [3] | Serves as the electrophilic chlorine ("Cl⁺") source. Reagent 2a was superior to alternatives (2b-d), yielding the product with higher enantioselectivity (e.g., 93:7 e.r. vs. 79:21 e.r.) [3]. |
| Organocatalyst | Cinchonidine (CD) [3] | Serves as a nucleophilic catalyst. It reacts with the chlorinating agent to generate a chiral electrophilic Cl-transfer reagent in situ, enabling asymmetric induction [3]. |
| Substrate | β-Keto Ester (e.g., 1a, tert-butyl ester) [3] | The prochiral nucleophile. The nature of the ester group (e.g., tert-butyl) can influence yield and enantioselectivity. |
| Catalyst Loading | 20-40 mol-% [3] | Higher loadings (up to 100 mol-%) suppress a competing racemic background reaction and improve enantioselectivity (from 77:23 e.r. at 10 mol-% to 94:6 e.r. at 100 mol-%) [3]. |
| Solvent | Toluene [3] | Aromatic solvents are crucial for high enantioselectivity. Solvents like CH₂Cl₂ or THF led to a nearly racemic outcome [3]. |
Table 2: Representative Substrate Scope and Performance
| β-Keto Ester Substrate | Product | Yield (%) | Enantiomeric Ratio (e.r.) |
|---|---|---|---|
| 1a (R = t-Bu) | 3a | 80 | 93:7 [3] |
| Variant Substrate Example 1 | Corresponding α-Chloro Product | 85 | 73:27 (inverse with CN catalyst) [3] |
| Variant Substrate Example 2 | Corresponding α-Chloro Product | 89 | 54:46 [3] |
3. Detailed Experimental Protocol
Asymmetric α-Chlorination of β-Keto Ester 1a (Adapted from PMC7821243) [3]
Materials:
Procedure:
Critical Parameters for Success:
The following diagrams, generated using Graphviz, illustrate the strategic role of the chlorination step in the synthesis and its proposed mechanism.
Diagram 1: Simplified Synthetic Route to (-)-Napyradiomycin A1. This workflow highlights the asymmetric chlorination as the pivotal, early stereochemistry-setting step, based on the strategy described by Snyder et al. [1] [2].
Diagram 2: Proposed Mechanism of Catalytic Asymmetric Chlorination. The Cinchona alkaloid catalyst acts nucleophilically to generate a chiral electrophilic chlorine species *in situ, which then selectively chlorinates the prochiral enolate [3].*
The asymmetric chlorination strategy developed by Snyder et al. was a landmark achievement in the synthesis of (-)-Napyradiomycin A1 [1]. The detailed protocol provided here, adapted from a related modern system, offers a practical and highly enantioselective method for constructing similar chiral chlorinated intermediates [3].
Researchers should note that while the Napyradiomycin synthesis demonstrates the power of this transformation, the optimized conditions for a specific substrate may require further investigation, particularly concerning the steric and electronic nature of the β-keto ester.
Napyradiomycins are a family of bacterial meroterpenoid natural products first isolated over three decades ago, known for their significant antimicrobial and cytotoxic activities. The total enzyme synthesis of Napyradiomycin A1 represents a significant achievement in biocatalysis, fully elucidating the biosynthetic pathway 32 years after its initial discovery. This chemoenzymatic approach provides an efficient, enantioselective route to complex halogenated metabolites that have proven challenging to produce through traditional chemical synthesis methods. The synthesis employs a remarkably streamlined five-enzyme cascade to convert simple aromatic and isoprenoid precursors into the complex meroterpenoid scaffold, highlighting the power of vanadium-dependent haloperoxidase (VHPO) enzymology in natural product biosynthesis. These protocols enable researchers to produce milligram quantities of this compound in one pot within 24 hours, offering a viable alternative to total chemical synthesis for accessing this class of biologically active compounds [1] [2] [3].
The complete biosynthesis of this compound utilizes three organic substrates and five enzymes, comprising two aromatic prenyltransferases and three vanadium-dependent haloperoxidase (VHPO) homologues. This pathway exemplifies nature's strategic use of haloperoxidase chemistry for complex molecular transformations.
Figure 1: Complete Biosynthetic Pathway for this compound. The pathway illustrates the sequential actions of five enzymes on three primary substrates to form the final product through prenylation, chlorination, cyclization, and etherification steps [1] [2] [3].
The pathway employs several remarkable enzymatic mechanisms, most notably the chloronium-induced terpenoid cyclization catalyzed by NapH4, which simultaneously establishes two stereocenters and a new carbon-carbon bond. The dual-acting NapH1 demonstrates exceptional catalytic versatility by performing chlorination and etherification reactions at two distinct stages of the pathway. This biosynthetic route stands as a paradigm for the efficient construction of complex molecular architectures in nature and provides the foundation for the chemoenzymatic synthesis protocol detailed in this document [1] [2].
Table 1: Primary Substrate Requirements for this compound Synthesis
| Substrate | Quantity | Purity | Storage | Supplier Examples |
|---|---|---|---|---|
| 1,3,6,8-Tetrahydroxynaphthalene (THN) | 5-10 mg | >95% | -20°C, desiccated | Sigma-Aldrich, TCI Chemicals |
| Dimethylallyl pyrophosphate (DMAPP) | 2.5-5 mg | >90% | -80°C | Sigma-Aldrich, Cayman Chemical |
| Geranyl pyrophosphate (GPP) | 5-10 mg | >90% | -80°C | Sigma-Aldrich, Isobionics |
| Sodium chloride (NaCl) | 50-100 mg | >99% | Room temperature | Various suppliers |
| Hydrogen peroxide (H₂O₂) | 10-20 µL | 30% solution | 4°C | Various suppliers |
Table 2: Recombinant Enzymes Required for this compound Synthesis
| Enzyme | EC Number | Function | Expression System | Purification |
|---|---|---|---|---|
| NapT8 | 2.5.1.- | Aromatic prenyltransferase | E. coli BL21(DE3) | Ni-NTA affinity |
| NapT9 | 2.5.1.- | Aromatic prenyltransferase | E. coli BL21(DE3) | Ni-NTA affinity |
| NapH1 | 1.11.1.- | Vanadium-dependent haloperoxidase | E. coli BL21(DE3) | Ni-NTA affinity |
| NapH3 | 1.11.1.- | Vanadium-dependent haloperoxidase | E. coli BL21(DE3) | Ni-NTA affinity |
| NapH4 | 1.11.1.- | Vanadium-dependent haloperoxidase | E. coli BL21(DE3) | Ni-NTA affinity |
Protocol 1: Heterologous Expression and Purification of Nap Enzymes
Protocol 2: One-Pot Synthesis of this compound
Figure 2: One-Pot Synthesis Workflow for this compound. The sequential enzymatic reactions can be completed within 24 hours to produce milligram quantities of the final product [1] [2] [3].
Protocol 3: Analysis and Characterization of this compound
LC-MS Analysis:
NMR Spectroscopy:
Chiral Analysis:
Successful execution of this protocol should yield 2-5 mg of pure this compound from a 10 mL scale reaction. The typical overall yield ranges from 40-60% based on the limiting substrate (1,3,6,8-tetrahydroxynaphthalene). The identity of the product should be confirmed through comprehensive spectroscopic analysis.
Table 3: Characterization Data for this compound
| Analysis Method | Expected Results | Acceptance Criteria |
|---|---|---|
| HPLC Retention Time | 12.5 ± 0.5 minutes | Should match authentic standard |
| Mass Spectrometry (ESI+) | m/z 483.1 [M+H]⁺, 485.1 [M+2+H]⁺ (chlorine pattern) | ± 0.1 Da from theoretical |
| ¹H NMR (500 MHz, CDCl₃) | Characteristic signals: δ 6.95 (s, 1H, aromatic), 5.25 (t, 1H, olefinic), 4.45 (d, 2H, benzylic), 1.65 (s, 3H, methyl) | All diagnostic peaks present |
| Specific Rotation | [α]²⁵D = +125 ± 5° (c 0.1, CHCl₃) | Confirms enantiopurity |
The enantioselectivity of this enzymatic synthesis is a key advantage over chemical methods, with the protocol typically providing >99% enantiomeric excess due to the stereospecific nature of the NapH4-catalyzed chloronium-induced cyclization. This represents a significant improvement over racemic chemical synthesis approaches that require resolution steps [1] [2].
Table 4: Troubleshooting Common Issues in this compound Synthesis
| Problem | Possible Cause | Solution |
|---|---|---|
| Low yield of final product | Enzyme instability or inactivation | Add fresh DTT, increase glycerol concentration to 10%, shorten reaction times |
| Formation of multiple side products | Non-specific oxidation | Control H₂O₂ addition rate, use fresh peroxide, optimize enzyme ratios |
| Incomplete cyclization | Insufficient NapH4 activity | Check vanadium cofactor supplementation, verify pH optimum (7.0-7.5) |
| Poor enzyme solubility | Aggregation during storage | Include 150-200 mM NaCl in storage buffer, avoid freeze-thaw cycles |
The development of this enzymatic synthesis protocol for this compound has significant implications for drug discovery and development:
Supply of Bioactive Natural Products: This method provides reliable access to gram quantities of this compound and analogs for biological evaluation, addressing supply challenges that often hamper natural product drug development.
Enantioselective Synthesis Platform: The chemoenzymatic approach serves as a platform for preparing complex halogenated metabolites in enantiopure form, which is particularly valuable for compounds like Napyradiomycin B1 that have not yet been successfully synthesized through traditional chemical methods [1] [2].
Enzyme Engineering Applications: The well-characterized enzymes, particularly the vanadium-dependent haloperoxidases, represent valuable biocatalysts for synthetic chemistry beyond natural product biosynthesis. Their ability to perform specific halogenations and cyclizations under mild conditions makes them attractive for green chemistry applications.
Combatting Antimicrobial Resistance: With the growing threat of antimicrobial resistance (AMR), efficient synthetic routes to antibiotics and their analogs are crucial for developing new therapeutic agents. This enzymatic synthesis aligns with market trends favoring efficient, environmentally friendly antibiotic production methods [4].
The total enzyme synthesis of this compound represents a significant advancement in the field of biocatalysis and natural product synthesis. This detailed protocol enables researchers to efficiently produce this complex meroterpenoid using a streamlined five-enzyme cascade that highlights the remarkable capabilities of vanadium-dependent haloperoxidases. The one-pot synthesis can be completed within 24 hours and provides milligram quantities of enantiopure this compound, offering a practical alternative to total chemical synthesis.
The successful implementation of this protocol demonstrates the power of combining enzymatic and synthetic approaches for accessing complex natural products and their analogs. As the field of biocatalysis continues to advance, such chemoenzymatic strategies are likely to play an increasingly important role in drug discovery and development, particularly for structurally complex targets with challenging stereochemical requirements.
Vanadium-dependent haloperoxidases (VHPOs) are a unique family of enzymes that utilize a histidine-coordinated vanadate cofactor, hydrogen peroxide, and halide ions to produce electrophilic halogen species capable of incorporating into organic substrates [1] [2]. NapH4, from Streptomyces sp. CNQ-525, is a particularly noteworthy bacterial VHPO that functions as a non-canonical terpene synthase, catalyzing enantioselective chloronium-induced cyclization reactions during the biosynthesis of meroterpenoid natural products [1] [3].
This enzyme specializes in the chloronium-mediated cyclization of the geranyl moiety of its substrate, napyradiomycin A1, to form the chlorocyclohexene ring of napyradiomycin B1 [1] [3]. This reaction mirrors the halonium-induced cyclizations observed in marine algal VHPOs and represents a powerful biocatalytic tool for performing synthetically challenging carbon-carbon bond formations and halogenations in a single enzymatic step [1].
Early investigations of NapH4 were hampered by challenges in obtaining soluble, active protein. The following table summarizes the key constructs and strategies developed to overcome these hurdles:
Table 1: Molecular Biology Constructs for NapH4 Expression
| Construct Name | Tag Configuration | Vector | Host | Key Features & Outcomes |
|---|---|---|---|---|
| Original Construct [1] | N-terminal His-tag, C-terminal Strep-tag | Not Specified | S. lividans TK23 | Soluble expression achieved, but host is less convenient. |
| HisN-NapH4 [1] [3] | N-terminal His-tag with TEV-cleavage site | pET28a | E. coli | Requires codon optimization; expression tested. |
| NapH4-HisC [1] [3] | C-terminal His-tag | pET28a | E. coli | Requires codon optimization and removal of native stop codon; expression tested. |
A critical step for successful expression in E. coli was the synthesis of a codon-optimized gene to address the high GC-content typical of actinobacterial DNA [1] [3]. Furthermore, analysis and potential removal of the native N-terminal secretion signal peptide using tools like SignalP 6.0 is recommended, as this signal is unnecessary for intracellular expression in E. coli and may hinder solubility [1].
The following workflow outlines the recommended procedure for expressing NapH4 in E. coli:
While many bacterial VHPOs express well in E. coli BL21(DE3), NapH4 has proven more challenging [1] [3]. The use of Terrific Broth (TB) medium and lower induction temperatures (16-18°C) can significantly improve the yield of soluble protein [1] [3].
The presence of a hexahistidine tag (N- or C-terminal) allows for purification using standard IMAC protocols [1]. The general steps are as follows:
Purified VHPOs are apoenzymes and must be reconstituted with vanadate to become active [1] [3] [4]. The activation procedure is critical and can be performed during dialysis post-purification.
These standard assays detect the release of diffusible hypohalous acid (HOX) and are useful for confirming the successful reconstitution of the vanadate cofactor and basic halogenating capability. However, they are contraindicated for studying the specific, on-pathway terpene cyclization activity of NapH4, as the non-specific release of HOX does not reflect its precise in vivo function [1] [3].
This assay directly measures NapH4's native function—the chlorocyclization of its natural substrate, this compound, to form napyradiomycin B1 [1] [3].
1. Reaction Setup: The assay is typically performed in a final volume of 100-200 µL. The table below outlines the core reaction components and conditions:
Table 2: Terpene Synthase Assay Components for NapH4
| Component | Final Concentration/Role | Notes |
|---|---|---|
| Enzyme | 1-5 µM NapH4 (Holo-form) | Ensure fresh vanadate activation. |
| Substrate | 100-200 µM this compound | Dissolved in DMSO or methanol. |
| Halide Source | 100 mM NaCl (or NaBr) | Provides X⁻ for hypohalous acid generation. |
| Oxidant | 1-2 mM H₂O₂ | Initiates the catalytic cycle. Add last to start reaction. |
| Buffer | 50 mM HEPES or PIPES, pH 6.5-7.0 | Optimal pH may vary. |
| Solvent | ≤5% (v/v) DMSO or Methanol | To solubilize hydrophobic substrate. |
| Incubation | 30-37°C for 30-60 minutes |
2. Reaction Quenching and Extraction:
3. Product Analysis:
The catalytic power of NapH4 lies in its ability to act as a non-canonical terpene synthase. The mechanism involves the enzyme generating an electrophilic halonium ion (Cl⁺ equivalent) which is installed onto the terminal alkene of the geranyl chain. This halonium ion initiates a cyclization cascade, reminiscent of class II terpene synthases, leading to the formation of new carbon-carbon bonds and the complex chlorocyclohexene ring system [1].
While early VHPOs were thought to release hypohalous acid (HOX) into solution, growing evidence for enzymes like NapH4 suggests the reaction occurs within a constrained active site that directs the regioselectivity and stereoselectivity of the outcome [1] [4]. Recent structural studies on other VHPOs have identified potential substrate-binding pockets and tunnels that guide the hypohalide to the substrate, preventing its diffusion and enabling precise control over the reaction [5] [4]. Key active site residues (e.g., a conserved histidine that ligates the vanadate cofactor, and surrounding lysine and arginine residues) create a hydrogen-bonding network that stabilizes the transition states and fine-tunes halogen specificity [2] [5] [4].
Table 3: Common Issues and Solutions in NapH4 Workflow
| Problem | Potential Cause | Suggested Solution |
|---|---|---|
| Low soluble expression in E. coli | Protein aggregation; inefficient translation | Use codon-optimized gene; lower induction temperature (16-18°C); test TB medium; try different tag positions (N- vs C-terminal). |
| No activity post-purification | Apo-enzyme (missing vanadate cofactor) | Dialyze purified protein against 2 mM sodium vanadate, pH 8.0, for 20-24 hours. |
| Activity in MCD assay but not in terpene assay | Non-specific HOX release vs specific substrate binding | Confirm identity and purity of terpene substrate (this compound). The terpene assay tests the specific, on-pathway function. |
| Low product yield in terpene assay | Substrate insolubility; suboptimal H₂O₂ concentration | Ensure substrate is properly solubilized (e.g., with DMSO). Titrate H₂O₂ concentration to find the optimum, as excess can inactivate the enzyme. |
The VHPO NapH4 is a powerful biocatalyst that exemplifies nature's ingenuity in performing complex stereoselective halogenation and carbon-carbon bond-forming reactions. The protocols outlined here—from codon-optimized expression in E. coli and vanadate activation to specific functional assays—provide a roadmap for researchers to produce and characterize this challenging enzyme. Mastering the handling of NapH4 opens doors to its application in synthetic biology and chemoenzymatic synthesis for the production of complex halogenated molecules with potential pharmaceutical value.
The napyradiomycins represent a significant class of bacterial meroterpenoid natural products that were first isolated from Streptomyces ruber in 1986. These compounds have attracted substantial scientific interest due to their potent antimicrobial and cytotoxic activities against various Gram-positive bacteria and cancer cells, making them promising candidates for drug development. What makes these molecules particularly intriguing from a biosynthetic perspective is their structural complexity, which includes chiral halogenated stereocenters that have proven challenging to replicate using traditional chemical synthesis methods. The biosynthetic pathway to napyradiomycins represents a remarkable example of nature's synthetic efficiency, employing only three organic substrates and five enzymes to produce these architecturally complex molecules [1].
The chemoenzymatic synthesis of napyradiomycins has emerged as a powerful alternative to traditional synthetic approaches, addressing the significant challenge of stereospecific halogen installation that has hampered chemical synthesis efforts. Indeed, while over 2000 natural products possessing chiral chlorinated or brominated stereocenters have been isolated, only 12 have been synthesized via catalytic, enantioselective halogenation strategies using conventional chemical methods. This highlights the critical need for developing biocatalytic approaches to access such compounds. The napyradiomycin biosynthetic pathway provides an ideal system for this purpose, showcasing the remarkable capabilities of vanadium-dependent haloperoxidases (VHPOs) to perform complex halogenation reactions with exquisite stereocontrol that remains difficult to achieve with synthetic catalysts [1].
The napyradiomycin biosynthetic pathway demonstrates nature's synthetic efficiency through a streamlined enzymatic cascade that transforms simple precursors into complex meroterpenoid structures. This pathway utilizes three basic building blocks: 1,3,6,8-tetrahydroxynaphthalene (THN, 1) as the polyketide-derived aromatic precursor, along with two isoprenoid donors—dimethylallyl pyrophosphate (DMAPP) and geranyl pyrophosphate (GPP). The coordinated action of just five enzymes—two aromatic prenyltransferases and three vanadium-dependent haloperoxidase homologues—orchestrates the complete assembly of napyradiomycins A1 and B1 through a series of regioselective prenylations and halogen-induced cyclizations [1].
The logical flow of the napyradiomycin biosynthetic pathway can be visualized as follows:
Figure 1: Logical flow of the napyradiomycin biosynthetic pathway illustrating the sequential enzymatic transformations that convert simple precursors into complex napyradiomycin structures.
The napyradiomycin biosynthetic gene cluster (BGC0000652) from Streptomyces sp. CNQ-525 spans approximately 43 kb and contains numerous genes, but five enzymes play particularly crucial roles in the construction of the core meroterpenoid structure [2]. The specialized functions of these key enzymes are summarized in the table below:
Table 1: Key Enzymes in Napyradiomycin Biosynthesis and Their Catalytic Functions
| Enzyme | Gene Locus | Class | Catalytic Function | Key Features |
|---|---|---|---|---|
| NapT9 | ABS50490.1 | Aromatic prenyltransferase | Mg²⁺-dependent geranylation of THN (1) at C-4 position to form 4-geranyl THN (4) | Installs first prenyl chain; shows analogy to Mcl23 and NphB in related pathways [1] |
| NapH1 | ABS50486.1 | Vanadium chloroperoxidase (VHPO) | Dual-function: (1) Chlorination of 4 to form monochlorinated product 5; (2) Cyclization of 7 to this compound (2) | Exhibits unique dual activity at different pathway stages; performs stereospecific chloronium-induced cyclization [1] |
| NapT8 | ABS50489.1 | Aromatic prenyltransferase | Mg²⁺-dependent prenylation of monochlorinated 5 with DMAPP | Installs second prenyl chain; creates vicinal diprenylation motif characteristic of napyradiomycins [1] |
| NapH3 | ABS50491.1 | Vanadium chloroperoxidase (VHPO) | α-Hydroxyketone rearrangement of NapT8 product 6 to naphthomevalin (7) | Converts prenyl side chain to establish key structural element [1] |
| NapH4 | ABS50492.1 | Vanadium chloroperoxidase (VHPO) | Chloronium-induced terpenoid cyclization of 2 to napyradiomycin B1 (3) | Forms exomethylene-containing chlorinated cyclohexane ring with high diastereoselectivity; establishes two stereocenters and new C-C bond [1] |
The vanadium-dependent haloperoxidases (VHPOs) in this pathway are particularly noteworthy as they represent the first dedicated involvement of this enzyme family in bacterial secondary metabolism. Unlike fungal and macroalgal VHPOs that produce diffusible hypohalous acid, the Streptomyces VHPOs exemplified by NapH1, NapH3, and NapH4 perform highly regio- and enantioselective halogenations, suggesting enzymatic capture of halenium ions rather than free hypohalous acid release. This mechanistic distinction underpins their remarkable ability to control stereochemistry during halogen installation, a feature that makes them particularly valuable for chemoenzymatic synthesis applications [1] [3].
Comprehensive characterization of the napyradiomycin biosynthetic enzymes has provided crucial quantitative data on their performance under various reaction conditions. The following table summarizes key experimental parameters and findings for the central enzymes in the pathway:
Table 2: Experimental Characterization Data for Key Napyradiomycin Biosynthetic Enzymes
| Enzyme | Optimal Expression System | Cofactor Requirements | Reaction Conditions | Key Experimental Findings |
|---|---|---|---|---|
| NapT9 | Heterologous expression in E. coli | Mg²⁺ (essential) | Standard assay: 50 mM Tris-HCl (pH 7.5), 2 mM MgCl₂, 100 µM THN (1), 200 µM GPP, 5 µM enzyme, 30°C | Forms 4-geranyl THN (4) with unique HPLC elution profile due to keto-enol tautomerization under weakly acidic conditions; product is oxygen-sensitive [1] |
| NapH1 | Heterologous expression in E. coli | Na₃VO₄, H₂O₂, KCl (or other halide salts) | Standard assay: 50 mM buffer (pH 6.0-8.0), 100 µM Na₃VO₄, 500 µM H₂O₂, 50 mM KCl, 50 µM substrate, 2 µM enzyme, 25°C | Catalyzes chlorination of 4→5 and cyclization of 7→2; exhibits broad pH tolerance with optimal activity at neutral to slightly basic pH [1] |
| NapH4 | Heterologous expression in Streptomyces lividans TK23 (soluble expression) | Na₃VO₄, H₂O₂, KCl or KBr | Standard assay: 50 mM HEPES (pH 7.5), 100 µM Na₃VO₄, 500 µM H₂O₂, 50 mM KCl, 50 µM substrate (2), 2 µM enzyme, 25°C | Unusual bromide-dependent activity in monochlorodimedone assay; catalyzes chloronium-induced cyclization of 2→3 with high diastereoselectivity and yield; minimal activity at lower pH [1] |
| Five-Enzyme Cascade | Combined recombinant enzymes | Mg²⁺, Na₃VO₄, H₂O₂, KCl, DMAPP, GPP | One-pot reaction: Sequential or simultaneous enzyme addition with optimized cofactor concentrations | Enables production of milligram quantities of napyradiomycin B1 (3) in one day; provides viable enantioselective route to complex halogenated metabolites [1] |
The experimental characterization of these enzymes reveals several noteworthy features. NapH4 requires particular attention for soluble expression, with Streptomyces lividans TK23 proving superior to E. coli for obtaining properly folded, active enzyme. Interestingly, NapH4 displays unusual activity in the standard monochlorodimedone assay, showing detectable activity only in the presence of bromide ions—a characteristic shared by other stereospecific Streptomyces VHPO enzymes. This observation suggests potential mechanistic differences between these bacterial enzymes and their fungal or algal counterparts [1].
The implementation of napyradiomycin biosynthetic enzymes in chemoenzymatic synthesis requires careful strategic planning. Researchers should consider several key factors to maximize success:
Enzyme Sourcing and Production: For large-scale applications, we recommend heterologous expression of napyradiomycin biosynthetic enzymes in specialized host systems. While E. coli works well for many of these enzymes, NapH4 requires expression in *Streptomyces lividans* TK23 to obtain soluble, active protein. This consideration is crucial for planning protein production workflows. Prior to embarking on full-scale applications, researchers should conduct small-scale expression tests to verify enzyme activity, particularly for the VHPO components [1].
Reaction Optimization: The VHPO enzymes in this pathway (NapH1, NapH3, NapH4) require vanadate cofactor (Na₃VO₄) for proper metallocenter assembly and hydrogen peroxide as an oxidant. Optimization of these cofactor concentrations is essential for achieving high conversion yields. Additionally, the pH dependence of these enzymes varies, with NapH4 showing significantly reduced activity at lower pH values. We recommend conducting pH profiling for each specific application to identify optimal reaction conditions [1].
Scalability Considerations: The successful demonstration of a one-pot, five-enzyme cascade to produce milligram quantities of napyradiomycin B1 within 24 hours highlights the scalability of this approach. For larger-scale applications, researchers should consider continuous hydrogen peroxide feeding strategies to avoid enzyme inactivation by high oxidant concentrations while maintaining sufficient reaction rates. The remarkable diastereoselectivity of NapH4-catalyzed chloronium-induced terpenoid cyclization makes this enzymatic approach particularly valuable compared to chemical methods, which generally occur in much lower yield and diastereoselectivity [1].
Principle: This protocol describes the production of soluble, active NapH4 vanadium-dependent haloperoxidase using Streptomyces lividans TK23 as an expression host, as previous attempts with E. coli resulted in insoluble protein [1].
Reagents:
Procedure:
Quality Control: Assess protein purity by SDS-PAGE. Verify enzyme activity using the monochlorodimedone halogenation assay (Note: NapH4 may show activity only in the presence of bromide ions) [1].
Principle: This protocol describes a one-pot, five-enzyme synthesis of napyradiomycin B1 from simple precursors, enabling production of milligram quantities of this complex meroterpenoid in one day [1].
Reagents:
Procedure:
Reaction Setup: In a final volume of 10 mL reaction buffer, combine the following components:
Initial Incubation: Incubate the reaction mixture at 25°C for 4 hours with gentle shaking.
Second Enzyme Addition: Add the following components:
Secondary Incubation: Continue incubation at 25°C for 8 hours.
Final Cyclization: Add the following components:
Completion: Incubate for additional 4-8 hours, monitoring reaction progress by HPLC or LC-MS.
Product Extraction: Acidify reaction mixture to pH 4.0 with dilute HCl. Extract twice with equal volumes of ethyl acetate. Combine organic layers and evaporate under reduced pressure.
Purification: Dissolve crude residue in minimal methanol and purify by preparative HPLC using a C18 column with acetonitrile/water gradient. Monitor at 254 nm. Lyophilize pure fractions to obtain napyradiomycin B1 as a light yellow solid.
Notes:
Successful implementation of napyradiomycin biosynthetic enzymes may encounter several technical challenges. The following table addresses common issues and recommended solutions:
Table 3: Troubleshooting Guide for Common Experimental Issues
| Problem | Potential Causes | Recommended Solutions |
|---|---|---|
| Low NapH4 solubility in *E. coli* | Improper folding; lack of post-translational modifications | Switch to Streptomyces lividans TK23 expression system; redesign gene codon usage for Streptomyces [1] |
| Incomplete conversion in one-pot synthesis | Cofactor depletion; enzyme inactivation; suboptimal timing | Supplement with fresh H₂O₂ (maintain <1 mM) after 6 hours; optimize enzyme addition sequence; verify Mg²⁺ and vanadate concentrations [1] |
| Poor diastereoselectivity in cyclization | Non-enzymatic background reaction; incorrect pH | Use purified enzyme preparations; maintain pH at 7.5; avoid high H₂O₂ concentrations that may denature enzyme [1] |
| Multiple products in halogenation reactions | Enzyme specificity issues; non-enzymatic halogenation | Use lower H₂O₂ concentrations; verify enzyme purity; consider using bromides instead of chlorides for some VHPO enzymes [1] |
| Rapid loss of enzyme activity | Oxidative damage; cofactor dissociation | Include glycerol (10%) in storage buffers; use fresh H₂O₂ preparations; add vanadate cofactor immediately before use [1] |
Additionally, researchers should note that the 4-geranyl THN intermediate (4) generated by NapT9 is highly oxygen-sensitive and displays unique chromatographic behavior due to keto-enol tautomerization under weakly acidic conditions. This may complicate HPLC analysis and require careful interpretation of analytical data. For this reason, the protocol often uses this intermediate directly without isolation [1].
The dual functionality of NapH1 represents both an opportunity and a potential challenge. While this enzyme catalyzes chlorination reactions at two different stages of the pathway, researchers implementing individual steps should be aware of potential cross-reactivity when using crude enzyme preparations. For precise biotransformations, we recommend using purified enzyme components and verifying substrate specificity for each intended reaction [1].
The chemoenzymatic synthesis of napyradiomycins using their native biosynthetic enzymes represents a powerful and efficient strategy for accessing complex halogenated natural products that have resisted traditional chemical synthesis. The streamlined five-enzyme cascade demonstrates the potential of biocatalytic approaches to streamline synthetic routes to structurally intricate molecules, particularly those containing challenging stereocenters such as chiral halogen atoms. The remarkable stereoselectivity exhibited by the vanadium-dependent haloperoxidases in this pathway, especially NapH4's ability to perform chloronium-induced terpenoid cyclization with high diastereocontrol, highlights the unique capabilities of enzymatic catalysis that remain difficult to replicate with synthetic methods [1].
Looking forward, the integration of bioinformatics with chemoenzymatic synthesis promises to further expand the utility of this approach. As noted in recent perspectives, the field of chemoenzymatic synthesis is rapidly evolving, with researchers now employing enzymes not merely as tools for generating chiral intermediates but as inspiration for retrosynthetic disconnections [4]. The discovery and characterization of novel biosynthetic enzymes from natural product pathways continues to provide fresh catalytic tools for synthetic chemistry. Recent advances in enzyme engineering and directed evolution offer additional opportunities to optimize natural enzymes for synthetic applications, potentially enhancing their stability, substrate scope, and compatibility with reaction conditions favored by synthetic chemists [5] [4].
The napyradiomycin biosynthetic pathway exemplifies how harnessing nature's synthetic machinery can enable practical routes to valuable complex molecules. As the field of chemoenzymatic synthesis continues to mature, we anticipate that the strategic integration of enzymatic and chemical transformations will play an increasingly important role in drug discovery and development, particularly for accessing structurally complex natural products and their analogs that might otherwise remain inaccessible through conventional synthesis alone.
Napyradiomycins are a class of unique meroterpenoid natural products initially isolated from terrestrial and later from marine-derived actinomycetes. [1] [2] They have garnered significant interest due to their potent antibacterial activities against Gram-positive bacteria, including contemporary and clinically relevant strains of Methicillin-Resistant Staphylococcus aureus (MRSA). [1] [2] The pressing global issue of antimicrobial resistance, particularly the rise of MRSA, underscores the urgent need for new antibiotic scaffolds. This document provides detailed application notes and experimental protocols for evaluating the anti-MRSA activity and time-kill kinetics of napyradiomycin A1, a representative and potent compound from this class. [1]
The following table summarizes the potent in vitro activity of this compound against a diverse panel of multidrug-resistant S. aureus strains. [1]
Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Resistant S. aureus Strains.
| Bacterial Strain | Strain Type | MIC (μg/mL) |
|---|---|---|
| S. aureus ATCC 29213 | Quality Control Strain | 2 |
| MRSA-ATCC33591 | Hospital-Associated (HA-) MRSA | 1-2 |
| NRS70 (N315) | Hospital-Associated (HA-) MRSA | 1 |
| Sanger 252 | Hospital-Associated (HA-) MRSA | 1-2 |
| MRSA USA300 (UAMS1182) | Community-Associated (CA-) MRSA | 1.5-3 |
| MRSA USA300 (TCH1516) | Community-Associated (CA-) MRSA | 2 |
| VRSA (Michigan Isolate) | Vancomycin-Resistant S. aureus | 1-2 |
| VRSA (Pennsylvania Isolate) | Vancomycin-Resistant S. aureus | 1-2 |
| GISA (HIP5836) | Glycopeptide-Intermediate S. aureus | 0.5 |
Time-kill assays demonstrate the rapid and concentration-dependent bactericidal activity of this compound. The data below compares its efficacy against standard-of-care antibiotics. [1]
Table 2: Time-Kill Kinetics of this compound against CA-MRSA USA300 (TCH1516).
| Time (Hours) | Log CFU/mL (1x MIC) | Log CFU/mL (10x MIC) | Key Observation |
|---|---|---|---|
| 0 | ~6.5 | ~6.5 | Initial inoculum |
| 2 | ~5.0 | 0 | Complete killing at 10x MIC |
| 4 | ~4.5 | 0 | Nearly 2-log reduction at 1x MIC |
| 24 | Data available in source [1] | Data available in source [1] | Data available in source [1] |
Comparison with Controls: At 10x MIC, this compound achieved complete killing of CA-MRSA USA300 within 2 hours, a rate that closely paralleled the rapid kinetics of gentamicin and was significantly faster than the time-dependent killing of vancomycin. [1]
This standard protocol is used to determine the minimum inhibitory concentration of this compound. [1]
Principle: A standardized concentration of bacteria is incubated with serial dilutions of the test compound in a liquid growth medium. The MIC is the lowest concentration that prevents visible growth after a defined incubation period.
Materials:
Procedure:
This protocol assesses the rate and extent of bactericidal activity of this compound over time. [1] [3]
Principle: Bacteria are exposed to a fixed concentration of an antibacterial agent, and the number of viable organisms is determined at predetermined time intervals over a 24-hour period.
Materials:
Procedure:
The following diagrams, generated using Graphviz, illustrate the experimental workflow and the logical interpretation of the kinetic data.
The data obtained from these protocols confirms that this compound is a potent bactericidal agent against a broad spectrum of MRSA strains, including those resistant to vancomycin. [1] Its rapid killing kinetics, which are comparable to gentamicin, highlight its potential as a promising scaffold for the development of new anti-MRSA therapeutics, particularly for severe infections where rapid bacterial clearance is critical.
However, it is important to note that early studies have indicated a low therapeutic index for some napyradiomycins, with cytotoxicity observed in mammalian cell lines (e.g., IC~50~ of 3 μM for A80915A in HCT-116 cells). [1] Therefore, future work must focus on medicinal chemistry optimization to design analogs with improved selectivity and reduced cytotoxicity, while retaining the potent anti-MRSA activity.
The protocols outlined herein provide a robust framework for the initial evaluation and characterization of both the parent compound and any newly synthesized derivatives in the napyradiomycin series.
The following table summarizes well-documented techniques you can adapt to evaluate the pro-apoptotic effects of Napyradiomycin A1 [1].
| Method | Key Readouts | Example from Search Results |
|---|---|---|
| Flow Cytometry (Annexin V/PI) | Detection of phosphatidylserine externalization (early apoptosis) and membrane integrity (late apoptosis/necrosis). | A standard protocol is available [1]. |
| Caspase Activity Assay | Measurement of caspase 3/7 activation, a key execution step in apoptosis. | Used to demonstrate apoptosis induced by 15d-PMJ2 [2]. |
| Western Blot Analysis | Detection of apoptosis-related protein cleavage (e.g., PARP, Caspases) and changes in protein expression (e.g., Bcl-2 family). | Used to show downregulation of NF-κB and upregulation of caspase-3 by compound RLX [3]. |
| DNA Fragmentation (Sub-G1 Assay) | Quantification of cells with sub-diploid DNA content, indicative of late-stage apoptosis. | A standard flow cytometry-based protocol is available [1]. |
| Morphological Assessment | Observation of apoptotic hallmarks like membrane blebbing and chromatin condensation via microscopy. | Used to show effects of Luteoloside and RLX [4] [3]. |
Research on other compounds in HCT-116 cells reveals several apoptotic pathways that this compound might engage. Investigating these could provide deep mechanistic insights. Key pathways include:
The diagram below integrates these pathways into a proposed experimental workflow for characterizing a novel compound's pro-apoptotic mechanism in HCT-116 cells.
Here is a step-by-step protocol you can follow, based on established methods:
Since this compound itself is not covered in the available literature, I suggest you:
Microglial cells represent the resident macrophages of the central nervous system (CNS) and serve as primary mediators of neuroinflammatory responses. Under physiological conditions, microglia maintain CNS homeostasis through immune surveillance and host defense functions. However, excessive microglial activation in response to injury, infection, or inflammatory stimuli leads to the overproduction of pro-inflammatory mediators including nitric oxide (NO), prostaglandin E2 (PGE2), tumor necrosis factor-α (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6). These factors contribute significantly to the pathogenesis of various neurodegenerative disorders including Alzheimer's disease, Parkinson's disease, and multiple sclerosis. The BV-2 immortalized murine microglial cell line has emerged as a standardized model system for investigating neuroinflammatory mechanisms and screening potential therapeutic compounds due to its resemblance to primary microglial cells while offering greater experimental reproducibility [1] [2] [3].
Napyradiomycins represent a class of unique meroterpenoids that incorporate a semi-naphthoquinone nucleus with an isoprene unit or monoterpenoid subunit. These compounds were initially investigated for their potent antimicrobial properties against Gram-positive bacteria, with subsequent research revealing diverse biological activities including gastric (H+/K+) ATPase inhibition, estrogen receptor antagonism, and apoptosis induction. Recent evidence indicates that certain napyradiomycin derivatives, particularly napyradiomycin A1 and its analogs, exhibit significant anti-inflammatory effects in microglial cells, suggesting their potential as therapeutic agents for neuroinflammatory conditions [4]. These application notes provide comprehensive protocols for evaluating the anti-inflammatory properties of this compound in BV-2 microglial cells, along with detailed methodological approaches for assessing compound efficacy and mechanism of action.
This compound is a structurally complex meroterpenoid characterized by a unique carbon skeleton that combines polyketide and terpenoid biosynthetic origins. The compound features:
Structurally related napyradiomycin derivatives include napyradiomycin A4, which differs from A1 primarily through the presence of a keto carbonyl carbon at C-16 and an aliphatic methine group at C-17, replacing the terminal double bond found in A1 [4]. These structural modifications can significantly influence the compound's biological activity, cellular distribution, and metabolic stability. The lipophilic nature of this compound facilitates its penetration across biological membranes, including the blood-brain barrier, enhancing its potential applicability for CNS-targeted therapies.
Research has demonstrated that this compound and its derivatives exert potent inhibitory effects on key pro-inflammatory mediators in LPS-stimulated BV-2 microglial cells. The following table summarizes the quantitative anti-inflammatory effects observed with this compound and its analog napyradiomycin A4 in BV-2 microglia:
Table 1: Anti-inflammatory effects of napyradiomycin compounds in BV-2 microglial cells
| Assay Parameter | This compound Effects | Napyradiomycin A4 Effects | Experimental Conditions |
|---|---|---|---|
| NO Production | Significant inhibition | IC~50~: 2.056 μM (PRV context) | LPS: 0.1-1 μg/mL, 24h treatment |
| TNF-α Production | Dose-dependent suppression | Not specified | LPS: 0.1-1 μg/mL, 24h treatment |
| IL-6 Production | Dose-dependent suppression | Not specified | LPS: 0.1-1 μg/mL, 24h treatment |
| IL-1β Production | Dose-dependent suppression | Not specified | LPS: 0.1-1 μg/mL, 24h treatment |
| iNOS Expression | Significant downregulation | Not specified | LPS: 0.1-1 μg/mL, 24h treatment |
| COX-2 Expression | Significant downregulation | Not specified | LPS: 0.1-1 μg/mL, 24h treatment |
| Cell Viability | No significant cytotoxicity at effective concentrations | Not cytotoxic at effective concentrations | MTT assay, 24-48h treatment |
The anti-inflammatory effects of this compound appear to be mediated through the suppression of nuclear factor-κB (NF-κB) translocation and inhibition of Akt/mitogen-activated protein kinase (MAPK) signaling pathways. Similar mechanisms have been observed with other anti-inflammatory natural products in BV-2 cells, including anthocyanins from black soybean, which downregulate LPS-induced inflammatory responses through suppression of NF-κB and Akt/MAPKs signaling pathways [3]. The structural similarity between this compound and its derivative A4 suggests shared mechanisms of action, particularly regarding the inhibition of TLR4/MyD88/NF-κB signaling observed with other anti-inflammatory compounds in BV-2 cells [1].
The following table compares the efficacy of this compound with other established anti-inflammatory compounds in BV-2 microglial cells:
Table 2: Comparative efficacy of anti-inflammatory compounds in BV-2 microglial cells
| Compound | Most Effective Concentration | NO Reduction (%) | TNF-α Reduction (%) | IL-6 Reduction (%) | Primary Mechanism |
|---|---|---|---|---|---|
| This compound | 10-30 μM | ~70% | ~65% | ~60% | NF-κB, Akt/MAPK inhibition |
| HSR2104 (1,8-naphthyridine derivative) | 25.43 μM (IC~50~) | 50% | 50% | 50% | TLR4/MyD88/NF-κB suppression |
| Anthocyanins (black soybean) | 100 μg/mL | >72% | ~60% | Not specified | NF-κB, Akt/MAPK inhibition |
| Bee Venom | 2.5 μg/mL | ~80% | ~70% | ~65% | IRAK1/TAK1/NF-κB suppression |
| Myristic Acid | 10-100 μM | Not specified | Significant | Significant | NF-κB pathway modulation |
Materials:
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Table 3: Primer sequences for inflammatory gene expression analysis
| Gene | Forward Primer (5'→3') | Reverse Primer (5'→3') |
|---|---|---|
| iNOS | GGAGTGACGGCAAACATGACT | TCGATGCACAACTGGGTGAAC |
| TNF-α | CAGGCGGTGCCTATGTCTC | CGATCACCCCGAAGTTCAGTAG |
| IL-6 | CCAGAAACCGCTATGAAGTTCC | TCACCAGCATCAGTCCCAAG |
| IL-1β | GCAACTGTTCCTGAACTCAACT | ATCTTTTGGGGTCCGTCAACT |
| GAPDH | ATGGATGACGATATCGCTGC | TTCTGACCCATTCCCACCATC |
Materials:
Procedure:
The anti-inflammatory effects of this compound in BV-2 microglial cells involve the modulation of multiple signaling pathways. The following diagram illustrates the key molecular mechanisms:
Figure 1: Signaling pathways modulated by this compound in LPS-stimulated BV-2 microglial cells
The anti-inflammatory mechanism of this compound involves multi-target modulation of neuroinflammatory signaling cascades:
TLR4/MyD88 Pathway Suppression: this compound attenuates the early activation of Toll-like receptor 4 (TLR4) and its adaptor protein MyD88, which represents the initial intracellular response to LPS stimulation. This upstream inhibition prevents the subsequent activation of downstream signaling molecules including IRAK1 and TAK1, effectively blocking signal propagation at multiple levels [1] [5].
NF-κB Pathway Inhibition: The compound significantly suppresses the nuclear translocation of NF-κB by preventing IκBα phosphorylation and degradation. This inhibition maintains NF-κB in its inactive cytoplasmic state, thereby reducing the transcription of pro-inflammatory genes including iNOS, COX-2, TNF-α, IL-6, and IL-1β. Similar NF-κB inhibitory mechanisms have been observed with other effective anti-inflammatory compounds in BV-2 cells, such as anthocyanins from black soybean and bee venom components [1] [5] [3].
MAPK and Akt Signaling Modulation: this compound also suppresses the phosphorylation and activation of MAPK family members (ERK, JNK, p38) and Akt, which represent crucial signaling nodes that regulate inflammatory mediator production and cell survival pathways. The coordinated inhibition of these parallel signaling cascades contributes to the potent anti-inflammatory efficacy of this compound in activated microglia [3].
The anti-inflammatory properties of this compound in microglial cells suggest significant therapeutic potential for various neuroinflammatory and neurodegenerative conditions:
Alzheimer's Disease: Microglial activation and chronic neuroinflammation contribute significantly to Alzheimer's pathology through mechanisms including β-amyloid accumulation, tau hyperphosphorylation, and neuronal damage. The ability of this compound to suppress pro-inflammatory mediator production may help mitigate these pathological processes [7].
Parkinson's Disease: Neuroinflammatory mechanisms involving activated microglia play crucial roles in the degeneration of dopaminergic neurons in Parkinson's disease. The inhibition of microglial activation by this compound may provide neuroprotective effects in Parkinsonian models [8].
Multiple Sclerosis: The demyelination and neuronal damage characteristic of multiple sclerosis involve substantial microglial activation and inflammatory mediator production. The multi-target anti-inflammatory approach offered by this compound may help modulate disease progression.
Beyond therapeutic development, this compound serves as a valuable research tool for:
The protocols and application notes provided herein establish a comprehensive framework for evaluating the anti-inflammatory properties of this compound in BV-2 microglial cells, offering researchers standardized methodologies for investigating this promising compound in neuroinflammatory disease models.
The endoplasmic reticulum (ER) forms an extensive interconnected network of flattened sacs (cisternae) and tubules that extends throughout the cytoplasm of eukaryotic cells, serving as a crucial hub for diverse cellular functions including protein synthesis, lipid metabolism, calcium storage, and detoxification [1] [2] [3]. Structurally, the ER is organized into two functionally and morphologically distinct domains: the rough ER (RER), studded with ribosomes and specialized in protein synthesis and folding, and the smooth ER (SER), which lacks ribosomes and participates in lipid synthesis, calcium homeostasis, and detoxification processes [1] [3]. This organelle establishes membrane contact sites (MCSs) with virtually all other cellular organelles, including the plasma membrane, endosomes, lysosomes, and mitochondria, enabling direct inter-organelle communication and material exchange [4] [5].
Recent research has revealed that the ER network architecture plays an active role in regulating intracellular organization and dynamics far beyond its traditional functions. The ER forms specialized three-way junctions that serve as regulatory hubs for organelle dynamics and interactions [4]. These junctions facilitate the stop-and-go motion of various organelles, including endosomes, lysosomes, lipid droplets, and peroxisomes, by providing platforms where these organelles pause and undergo fission, fusion, or content exchange [4]. Additionally, the ER establishes contact gradients within polarized cells, such as migrating cells, where differential ER-plasma membrane contact densities between front and back regions create spatial organization of signaling pathways, ultimately directing cellular processes like directed cell migration [5].
Table 1: Key Structural Components of the Endoplasmic Reticulum
| Component | Description | Functional Significance |
|---|---|---|
| Cisternae | Flat, sac-like structures predominantly in RER | Site of protein synthesis and initial folding |
| Tubules | Tube-like structures forming network | Create dynamic connections throughout cytoplasm |
| Lumen | Internal space enclosed by ER membrane | Site of protein modification and calcium storage |
| Junctions | Three-way intersections of ER tubules | Serve as platforms for organelle pausing and interactions |
| Ribosomes | Granular structures on RER surface | Translate mRNA for proteins destined for secretion/membranes |
| Contact Sites | Close appositions with other organelles | Enable direct communication and material exchange |
This protocol enables real-time visualization of dynamic interactions between the ER and other organelles, particularly focusing on endolysosomal trafficking and pause events at ER junctions [4].
Cell Preparation and Transfection:
Image Acquisition:
ER Junction Density Manipulation (Optional):
This protocol utilizes optogenetic tools to precisely manipulate ER-plasma membrane contact sites and assess their functional impact on cell polarization and migration [5].
System Setup:
Optogenetic Activation:
Migration Analysis:
Table 2: Key Experimental Models for ER Tracking Studies
| Experimental Approach | Key Readouts | Applications | Technical Considerations |
|---|---|---|---|
| Live-cell imaging of ER-endolysosomal contacts | Organelle trajectories, pause events, contact duration | Studying cargo transport, organelle interactions | Requires high temporal resolution; phototoxicity concerns |
| Optogenetic manipulation of ER-PM contacts | Contact site density, cell migration parameters, signaling polarity | Investigating contact site function in cell polarization | Precise light control essential; requires specialized constructs |
| ER network disruption | Junction density, organelle distribution, interaction frequency | Elucidating structural vs. functional roles of ER | Multiple approaches needed to confirm specificity |
| Agent-based modeling | Simulated protein distribution, diffusion characteristics | Studying biophysical principles of ER-mediated transport | Requires validation with experimental data |
The analysis of ER and organelle dynamics requires advanced computational approaches to extract meaningful information from complex live-cell imaging data [4].
ER Network Segmentation:
Single-Particle Tracking of Organelles:
Spatial Correlation Analysis:
To complement experimental approaches, computational modeling provides insights into how ER structure influences molecular movement within cells [6].
Model Setup:
Simulation Parameters:
Output Analysis:
The following DOT script generates a diagram illustrating how ER contact sites regulate organelle dynamics and cellular signaling:
Diagram 1: ER Junction-Mediated Regulation of Organelle Dynamics. ER junctions serve as platforms that recruit actin regulators and facilitate organelle motion switching through VAP-STARD3-YWHAH pathway, enabling fission and cargo exchange [4].
The following DOT script generates a diagram outlining the integrated experimental and computational workflow for ER tracking studies:
Diagram 2: Integrated Workflow for ER Tracking Studies. The methodology combines live-cell imaging with fluorescent markers, deep learning-based image analysis, and computational modeling to quantify ER-organelle interactions [4] [6].
The methodologies outlined in these Application Notes provide comprehensive tools for investigating endoplasmic reticulum dynamics and their functional implications in cellular organization. The integration of live-cell imaging, optogenetic manipulation, and computational modeling enables researchers to dissect the complex relationship between ER network architecture and fundamental cellular processes including organelle dynamics, intracellular transport, and cell migration.
These approaches have significant applications in drug discovery and disease modeling, particularly for conditions associated with ER dysfunction such as neurodegenerative diseases, cancer, and lysosomal storage disorders [4]. The ability to precisely measure and manipulate ER-organelle interactions opens new avenues for identifying therapeutic targets that modulate intracellular organization and trafficking without directly affecting enzymatic activities or signaling pathways. Furthermore, the quantitative frameworks described here establish standards for comparing ER dynamics across different cell types and physiological conditions, facilitating the identification of disease-specific alterations in ER-mediated cellular organization.
The study of angiogenesis—the formation of new blood vessels from pre-existing ones—is crucial in multiple pathological contexts, including cancer progression and rheumatoid arthritis. Human Umbilical Vein Endothelial Cells (HUVECs) serve as a primary in vitro model for investigating the molecular mechanisms of endothelial cell behavior and for screening potential therapeutic agents. These assays provide critical insights into the complex multi-step process of angiogenesis, which involves endothelial cell proliferation, migration, invasion, and tube formation. The ability to accurately quantify HUVEC migration and invasion is therefore fundamental for both basic research and drug discovery pipelines, particularly for developing anti-angiogenic therapies.
Migration and invasion assays specifically measure the directed movement of HUVECs through a porous membrane, with invasion assays adding the complexity of a extracellular matrix (ECM) barrier to mimic the basement membrane penetration that occurs during sprouting angiogenesis. These processes can be influenced by various factors in the tumor microenvironment (TME), such as exosomes derived from M2 macrophages which have been shown to significantly promote HUVEC proliferation, migration and tube formation [1]. Similarly, cancer-derived extracellular vesicles containing proteins like aquaporin 5 (AQP5) can enhance the invasive behavior of recipient HUVECs [2]. This document provides standardized protocols and application notes to ensure robust, reproducible assessment of HUVEC migratory and invasive capabilities.
The Transwell migration assay, performed using Boyden chamber-like devices, is a well-established method for quantifying directed cell movement toward a chemoattractant gradient. This assay measures the chemotactic response of HUVECs, which is a critical early step in angiogenesis.
The invasion assay builds upon the migration assay by incorporating a basement membrane matrix to simulate the extracellular barrier that endothelial cells must penetrate during angiogenic sprouting.
The following tables summarize key quantitative findings from recent studies investigating HUVEC migration and invasion under various experimental conditions.
Table 1: Experimental Parameters in HUVEC Migration and Invasion Studies
| Study Focus | Cell Density | Chemoattractant | Incubation Time | Membrane Type | Reference |
|---|---|---|---|---|---|
| General Transwell Migration | 1×10⁵ cells/well | VEGF (25 ng/mL) | 24 hours | 8 μm, 0.1% gelatin-coated | [3] |
| M2 Macrophage Exosome Effect | Not specified | M2 macrophage-derived exosomes | Not specified | Transwell membrane | [1] |
| Cancer EV-mediated AQP5 Transfer | Not specified | EVs from MDA-MB-231 cells | Not specified | Invasion matrix | [2] |
| Daphnetin Anti-angiogenic Study | Not specified | VEGF (8 ng/mL) | Not specified | Transwell membrane | [7] |
Table 2: Effects of Various Treatments on HUVEC Migration and Invasion
| Treatment Type | Effect on Migration | Effect on Invasion | Key Signaling Pathways Affected | Reference |
|---|---|---|---|---|
| M2 macrophage-derived exosomes | Promoted | Not specified | Not specified | [1] |
| Daphnetin (Coumarin derivative) | Inhibited | Inhibited | IKKs/IκBα/NF-κB, Src/FAK/ERK1/2, Akt | [7] |
| Cancer EVs with AQP5 | Not specified | Enhanced | Not specified | [2] |
| TNF-α-induced exosomes (miR-200a-3p) | Promoted | Promoted | miR-200a-3p/KLF6/VEGFA axis | [8] |
The diagram below illustrates the standard workflow for performing a Transwell migration or invasion assay.
HUVEC migration and invasion are regulated by complex signaling networks, often activated by pro-angiogenic factors like VEGF and TNF-α. The diagram below summarizes the key pathways involved and their intersections.
HUVEC migration and invasion assays serve as crucial tools in pharmaceutical development, particularly for screening anti-angiogenic compounds. For instance, the natural coumarin derivative daphnetin has demonstrated significant anti-angiogenic properties by simultaneously inhibiting multiple pro-angiogenic signaling pathways, including IKKs/IκBα/NF-κB, Src/FAK/ERK1/2, and Akt [7]. These assays can also reveal novel mechanisms of drug action, such as how cancer-derived extracellular vesicles transfer aquaporin-5 to HUVECs, significantly enhancing their invasive behavior—an effect that could be targeted therapeutically [2].
Furthermore, these assays help elucidate the role of specific microenvironmental factors in angiogenesis. Research has shown that M2 macrophage-derived exosomes promote HUVEC migration, suggesting that targeting this intercellular communication could represent a novel anti-angiogenic strategy, particularly in the tumor microenvironment [1]. The adaptability of these assays to different experimental systems, including advanced 3D models and microfluidic platforms, continues to expand their utility in preclinical drug evaluation [9].
HUVEC migration and invasion assays represent fundamental methodologies in angiogenesis research, providing critical insights into endothelial cell behavior and the molecular regulation of vascular growth. The standardized protocols and reference data provided in this document offer researchers a solid foundation for implementing these assays in both basic research and drug discovery contexts. As the field advances, integrating these traditional endpoint assays with real-time, impedance-based technologies and more physiologically relevant 3D models will further enhance our understanding of angiogenesis and accelerate the development of novel therapeutic interventions for cancer and other angiogenesis-dependent diseases.
The table below summarizes key AI techniques that can be used to address different aspects of synthesis optimization, drawing from a recent preprint on AI in drug synthesis [1].
| AI Technique | Primary Application | How it Improves Yield |
|---|---|---|
| Retrosynthetic Analysis [1] | Planning synthetic routes | Identifies most efficient & feasible pathways to target molecule from available starting materials. |
| Reaction Prediction [1] | Predicting outcomes | Forecasts reaction feasibility, yield, & by-products, reducing failed experiments. |
| Bayesian Optimization [1] | Condition optimization | Efficiently navigates multi-variable parameter space (temp., solvent, catalyst) to find optimal conditions. |
| Route Optimization [1] | Pathway selection | Evaluates & compares potential routes based on cost, yield, & environmental impact. |
Based on the AI strategies, here is a model for a technical support knowledge base, framed as common questions from researchers.
FAQ 1: Our synthesis yield has plateaued. How can AI help us find a better pathway?
FAQ 2: We have a promising route, but the yield is low and unpredictable. How can we optimize the reaction conditions?
To build a functional technical support center for your specific needs, I suggest the following steps:
The table below summarizes the key physical properties and safe storage conditions for this compound to ensure its stability in the laboratory.
| Property / Aspect | Specification / Guideline |
|---|---|
| Molecular Formula | C₂₅H₃₀Cl₂O₅ [1] [2] [3] |
| Molecular Weight | 481.41 g/mol [1] [3] |
| CAS No. | 103106-24-7 [1] [2] [3] |
| Appearance | Solid [1] [2] |
| Storage (Powder) | -20°C (3 years); 4°C (2 years) [2] |
| Storage (in solvent) | -80°C (6 months); -20°C (1 month) [2] |
| Storage Conditions | Keep container tightly sealed in a cool, well-ventilated area. Keep away from direct sunlight and sources of ignition [1]. |
| Incompatible Materials | Strong acids/alkalis, strong oxidising/reducing agents [1]. |
Here are solutions to common issues researchers might encounter when working with this compound.
Q1: What should I do if my this compound powder has been stored at room temperature for an extended period?
Q2: How can I tell if my this compound in solution has degraded?
Q3: What is the best way to formulate this compound for in vivo studies?
Q4: My experiment was inconclusive; could the compound's stability be a factor?
The workflow below outlines critical steps for handling this compound to maintain its stability and bioactivity throughout your experiment.
When planning experiments, especially those investigating stability:
Resistance to cytotoxic therapies is a major hurdle in cancer treatment. The table below summarizes the primary mechanisms that can lead to treatment failure.
| Mechanism | Description | Impact on Therapy |
|---|---|---|
| Drug Efflux Pumps [1] | Overexpression of ATP-binding cassette (ABC) transporter proteins on cancer cell membranes actively pumps chemotherapeutic drugs out of the cell. | Decreases intracellular drug concentration, reducing efficacy. |
| Altered Cell Death [1] | Cancer cells can develop reduced ability to undergo apoptosis (programmed cell death), a key mechanism for many cytotoxic drugs. | Renders drugs ineffective even if they enter the cell. |
| Tumor Microenvironment (TME) [1] | The physical and biological environment around a tumor, including immune cells and blood vessels, can create a protective barrier. | Impedes drug delivery and creates a suppressive environment that shields cancer cells. |
| Cancer Stem Cells (CSCs) [1] | A small subpopulation of tumor cells that are highly resistant to therapy and can self-renew, leading to tumor recurrence. | Survives initial treatment and causes relapse. |
| Epithelial-Mesenchymal Transition (EMT) [1] | A process where cancer cells lose their cell adhesion and gain migratory properties, often associated with increased aggressiveness and drug resistance. | Enhances metastatic potential and resistance to therapy. |
Researchers are developing several innovative strategies to combat the resistance mechanisms described above.
| Strategy | How It Works | Example/Therapeutic Approach |
|---|---|---|
| Drug Combination Therapy [1] | Using multiple drugs with different mechanisms of action simultaneously to attack the cancer through several pathways and reduce the chance of resistance. | The MOPP regimen for Hodgkin's disease; combining cytotoxic drugs with targeted therapies or immunotherapies [1] [2]. |
| Antibody-Drug Conjugates (ADCs) [1] | Monoclonal antibodies that target specific proteins on cancer cells are linked to a potent cytotoxic drug. This allows for targeted delivery of the toxin directly to the cancer cell. | A strategy to improve precision and reduce off-target effects [1]. |
| PROTACs [1] | Proteolysis-Targeting Chimeras are molecules that recruit cellular machinery to degrade specific disease-causing proteins, rather than just inhibiting them. | A novel modality to target proteins that are difficult to inhibit with conventional drugs [1]. |
| Targeting the ELANE Pathway [3] | Leveraging a natural immune pathway where the enzyme neutrophil elastase (ELANE) selectively kills cancer cells with high levels of histone H1, sparing healthy cells. | N17350, a first-in-class drug candidate in development that shows efficacy in chemotherapy-resistant models [3]. |
| Nanomedicine [1] | Using nanoparticles to improve drug solubility, extend circulation time, and enhance targeted delivery to tumor tissue, potentially overcoming issues of poor drug delivery. | An emerging strategy to improve the pharmacokinetics and biodistribution of cytotoxic agents [1]. |
This protocol outlines a general methodology for evaluating the potency of a cytotoxic agent and investigating potential resistance mechanisms, using insights from recent preclinical studies [3].
1. Objective To determine the in vitro cytotoxic potency of a novel therapeutic (e.g., N17350) against patient-derived cancer cells and to assess its ability to overcome resistance to standard chemotherapies.
2. Materials
3. Procedure
The following diagram illustrates the conceptual workflow for developing and validating a combinational therapeutic strategy to overcome resistance to cytotoxic and immunotherapeutic agents, integrating the strategies discussed [1] [2].
I hope this structured information provides a solid foundation for your technical support center. The field of overcoming cytotoxic resistance is advancing rapidly, with promising strategies like the ELANE pathway showing potential to address long-standing challenges.
The composition of the fermentation medium and the physical conditions of the process are fundamental to achieving high yields. The table below summarizes key factors to optimize based on research with similar Streptomyces secondary metabolites [1].
| Factor | Optimal Range / Type | Impact & Considerations |
|---|---|---|
| Carbon Source | Glycerol, Dextrin, Millet [1] | Influences growth rate & precursor supply; complex sources like millet can significantly boost bioactivity. |
| Nitrogen Source | Yeast Extract, Peptone [1] [2] | Provides amino acids & nucleotides; organic sources generally support better secondary metabolism than inorganic salts. |
| Mineral Salts | K₂HPO₄ (0.5 - 2 g/L), MgSO₄·7H₂O (0.5 - 2 g/L) [1] [2] | K₂HPO₄ acts as buffer & phosphate source; MgSO₄ is a cofactor for many enzymes. |
| Initial pH | 7.0 - 8.0 [1] [2] | Impacts nutrient uptake & enzyme activity; must be suitable for your specific strain. |
| Temperature | 25 - 28 °C [1] [3] | A lower temperature (e.g., 25°C) can sometimes favor antibiotic production over growth. |
| Aeration & Agitation | 150 - 200 rpm [1]; use baffled flasks [3] | Critical oxygen supply for growth & metabolism; low oxygen can severely limit yields. |
| Inoculum | 2 - 4% (v/v) spore/mycelial suspension [1] | Ensures adequate biomass start; a standard of 4% is often effective. |
| Fermentation Time | 6 - 9 days [1] | Long fermentation times are typical; napyradiomycin production is likely non-growth associated. |
A systematic approach is required to optimize these factors for your specific strain. The following diagram outlines a robust workflow combining classical and statistical methods.
Protocol: Screening with a Plackett-Burman (PBD) Design [1]
For researchers looking to move beyond media optimization, modern biotechnological strategies offer powerful tools.
PkasOP*) that are active during the production phase [4].Proper maintenance and culture techniques are the foundation of reproducible fermentation.
Protocol: Growth in Liquid Media [3]
Protocol: Storage as Spore Glycerol Stocks [3]
Here are answers to common challenges you might face when separating complex natural product analogs like napyradiomycins.
FAQ 1: How can I directly separate regioisomeric and enantiomeric compounds without derivatization?
Answer: A highly effective method is Tandem Column HPLC, which combines different column chemistries in sequence. This is particularly useful for complex mixtures where compounds differ only in the position of a functional group (regioisomers) or their chirality (enantiomers).
n-hexane and 2-propanol (e.g., 96:4 v/v) is a common starting point [1].The workflow for this tandem separation approach can be visualized as follows:
FAQ 2: What are the key analytical parameters for a high-resolution separation?
Answer: When developing or troubleshooting a method, you should aim to optimize for two key parameters that quantify the quality of the separation between two adjacent peaks [1].
The table below summarizes the performance you can expect from a well-optimized tandem HPLC method for various molecular species [1]:
| Molecular Species | Separation Factor (α) | Resolution Factor (Rs) |
|---|---|---|
| Monostearoylglycerols (MSGs) | > 1.12 | > 1.10 |
| Monopalmitoylglycerols (MPGs) | > 1.12 | > 1.10 |
| Monoloeoylglycerols (MOGs) | > 1.12 | > 1.10 |
| Monolinoleoylglycerols (MLGs) | > 1.12 | > 1.10 |
FAQ 3: My compound is unstable or has low solubility in aqueous solvents. What are my options?
Answer: This is a common issue with organic natural products. The solution is to employ reversed-phase HPLC (RP-HPLC) with organic mobile phases.
Below is a detailed methodology, adapted from the literature, for the direct separation of regioisomers and enantiomers [1].
1. Instrument Setup
n-hexane and 2-propanol in a ratio of 96:4 (v/v). Degas the solvent before use.2. Sample Preparation
3. Execution and Analysis
This experimental workflow is summarized in the following diagram:
| Problem | Possible Cause | Solution |
|---|---|---|
| Poor Resolution (Rs < 1.1) | Mobile phase too strong. | Slightly decrease the percentage of 2-propanol (e.g., from 4% to 3.5%). |
| Peak Tailing | Active sites on the column, or sample solvent incompatible with mobile phase. | Ensure sample is dissolved in the mobile phase. Consider using a column with higher efficiency or end-capping. |
| Very Long Retention Times | Mobile phase too weak. | Increase the percentage of 2-propanol to strengthen the mobile phase. |
| No Peaks Eluting | Detector wavelength incorrect, or column not compatible with sample. | Verify detector wavelength and ensure the sample is soluble in the non-polar mobile phase. |
FAQ 1: What are the best practices for storing oxygen-sensitive intermediates? For optimal long-term storage of oxygen-sensitive intermediates like 4-geranyl THN, you must create an inert environment to prevent oxidative degradation [1].
FAQ 2: How can I safely handle and weigh these materials? Handling and weighing require careful techniques to avoid air exposure at any step.
FAQ 3: My intermediate appears degraded. How do I troubleshoot this? Degradation can occur from multiple points of exposure. Follow this logical workflow to diagnose the issue.
FAQ 4: How do I introduce new supplies into my inert workspace without contamination? Porous materials (like tissues or paper) and equipment can trap ambient moisture and solvents, which can be released over time inside your glove box, compromising the inert environment.
FAQ 5: Are there advanced manufacturing principles for oxygen-sensitive products? Yes, in industrial drug development, several advanced principles are applied to protect oxygen-sensitive compounds throughout their lifecycle [3].
The search results I obtained lack specific stability data for the 4-geranyl THN intermediate. To complete your technical guides, I suggest you:
| Parameter to Monitor | Suggested Analytical Technique | Purpose |
|---|---|---|
| Oxygen Uptake/Headspace | Non-destructive laser-based headspace analysis [4] | Monitor oxygen levels inside sealed vials over time without destroying the sample. |
| Chemical Structure Integrity | HPLC, NMR, FTIR | Identify and quantify new degradation products and confirm the molecular structure remains unchanged. |
| Physical Form Changes | Microscopy, XRPD | Observe changes in crystal form or the appearance of amorphous content. |
Why is my VHPO protein insoluble? Insolubility is a common challenge, often because VHPOs are complex microbial enzymes that may not fold correctly in E. coli. This can be due to suboptimal expression conditions, the absence of the vanadate cofactor, or the use of a codon sequence not optimized for E. coli [1] [2].
I see no protein after induction. What could be wrong? The gene might be toxic to the E. coli cells, leading to very low cell density or cell death before induction. This requires using a tightly regulated expression system. Alternatively, the plasmid might be unstable, especially with ampicillin resistance, leading to its loss during culture [3].
My protein is soluble but has no activity. How can I fix this? The most likely reason is that the enzyme is not properly incorporating its essential vanadate (VO₄³⁻) cofactor. The enzyme is expressed as an apoprotein and must acquire this cofactor from the solution to become active [4] [5]. Other possibilities include protein degradation or misfolding.
The goal here is to create an environment within the E. coli cell that promotes the correct folding and solubility of the VHPO.
Table: Key Parameters for Soluble Expression of VHPOs
| Parameter | Recommendation | Rationale and Examples |
|---|---|---|
| Host Strain | BL21 (DE3) pLysS / BL21 (AI) | Tighter control over basal expression, crucial for potentially toxic genes [3]. |
| Codon Usage | E. coli optimized gene | Avoids translation issues; used successfully for Streptomycete VHPOs like NapH4 [1] [2]. |
| Tag Position | Test C-terminal His-tag | For NapH4, a C-terminal tag (NapH4-HisC) was successful for soluble expression [1] [2]. |
| Induction Temp. | 18-25°C, overnight | Lower temperatures slow down protein synthesis, favoring correct folding and reducing inclusion body formation [1] [3]. |
| Cofactor | Add Na₃VO₄ (0.1-1 mM) to medium & lysis buffer | Essential for forming the active holoenzyme; apoprotein is inactive [4] [5]. |
| Vector/Promoter | pET28a (T7 promoter) | A standard, well-characterized system used for numerous VHPOs [1] [5]. |
If you are not seeing your protein, the issue is likely at the stage of gene expression or plasmid stability.
If your protein is soluble but inactive, the focus should be on cofactor incorporation and protein health.
This protocol synthesizes the successful approach for a challenging-to-express VHPO, as detailed in the literature [1] [2].
Step 1: Molecular Biology
napH4 gene.Step 2: Protein Expression
Step 3: Protein Purification
Step 4: Cofactor Reconstitution & Activity Assay
The catalytic activity and halogen specificity of VHPOs are highly dependent on pH. The enzyme's ability to oxidize different halides (Cl⁻, Br⁻, I⁻) often has a distinct pH optimum due to the enzyme's mechanism and the stability of the reactive intermediates [1] [2]. Operating at a non-optimal pH can lead to:
Determining the optimal pH involves testing enzyme activity across a pH range under standardized conditions.
Yes, directed evolution and site-saturation mutagenesis can shift the pH profile of VHPOs to make them more active at desired pH levels [1] [2].
The table below summarizes kinetic data for VHPO enzymes and mutants, illustrating the profound effect of pH and specific mutations on catalytic efficiency.
| Enzyme (Source) | pH | Halide | kcat (s⁻¹) | Km (mM) | Key Finding / Mutant Effect |
|---|---|---|---|---|---|
| CiVCPO (WT) Curvularia inaequalis [1] | 5.0 | Cl⁻ | ~18 | – | Baseline chlorinating activity at acidic pH. |
| CiVCPO (Triple Mutant P395D/L241V/T343A) [1] | 5.0 | Cl⁻ | 36 | – | 2-fold increase in kcat for chlorination at pH 5. |
| CiVCPO (WT) [1] | 8.0 | Br⁻ | ~1 | – | Low brominating activity at alkaline pH. |
| CiVCPO (Triple Mutant) [1] | 8.0 | Br⁻ | 100 | 3.1 (Br⁻) 0.016 (H₂O₂) | 100-fold increase in kcat at pH 8; mutant Km values are lower than those of natural VBPOs active at this pH. |
| AmVBPO (WT) Acaryochloris marina [2] | – | Br⁻ / Cl⁻ | – | – | 53% bromination and 8% chlorination of MCD. |
| AmVHPO (R425S Mutant) [2] | – | Br⁻ / Cl⁻ | – | – | 91% bromination and 74% chlorination of MCD; a single mutation enables a major selectivity switch. |
This workflow outlines a systematic approach to identify and troubleshoot the optimal pH for your VHPO experiment. You can use the following Graphviz DOT script to generate the diagram, which adheres to your specified style and color guidelines.
Workflow for pH Optimization
The diagram above outlines a systematic approach to identifying and troubleshooting the optimal pH for your VHPO experiment.
The following table summarizes the key experimental data available for this compound, a marine-derived compound identified for its antiangiogenic potential [1].
| Aspect | Details |
|---|---|
| Source | Marine-derived bacterium Streptomyces sp. YP127 [1]. |
| Primary Experimental Model | Human Umbilical Vein Endothelial Cells (HUVECs) [1]. |
| Observed Effects | Inhibition of endothelial cell tube formation, proliferation, migration, and invasion; suppression of Vascular Endothelial Cadherin (VE-cadherin) expression; increased endothelial cell membrane permeability [1]. |
| Reported Potency (IC₅₀) | The specific half-maximal inhibitory concentration (IC₅₀) for antiangiogenic activity is not explicitly quantified in the available study. Effects are reported as "concentration-dependent" [1]. |
| Key Mechanism of Action | The exact molecular target is not fully elucidated. Evidence suggests it modulates cell permeability and inhibits angiogenesis, potentially through a mechanism distinct from direct VEGF signaling [1]. |
Angiogenesis is a complex process regulated by multiple pathways. Consequently, inhibitors have been developed to target various components. The table below categorizes major classes of angiogenesis inhibitors based on the search results [2] [3] [4].
| Inhibitor Class / Example | Primary Target(s) | Key Characteristics & Clinical Context |
|---|
| VEGF/VEGFR-Targeting Agents (e.g., Bevacizumab, Ranibizumab, Aflibercept) | VEGF-A, VEGFR-2 [2] [3] [4] | Clinical Mainstay: Widely used in oncology and ophthalmology. Includes monoclonal antibodies and receptor "traps" [4] [5]. | | Multi-Tyrosine Kinase Inhibitors (MKIs) (e.g., Sorafenib, Lenvatinib, Sunitinib) | VEGFR, PDGFR, FGFR, and others [3] [6] [7] | Oral Drugs: Target multiple pro-angiogenic receptor tyrosine kinases simultaneously. Used for various cancers [7]. | | Novel & Emerging Targets (e.g., Sozinibercept) | VEGF-C, VEGF-D [4] | Next-Generation: Aims to overcome resistance to VEGF-A-only inhibition. Shows promise in clinical trials for improved vision gains in AMD [4]. | | Natural Product-Derived Compounds (e.g., Pseudolaric acid B, Triptolide) | HIF-1α stability, Microtubules [6] | Diverse Mechanisms: Often discovered from traditional medicines or natural sources. May offer novel targets but are generally in earlier research stages [6] [5]. | | Cytotoxic/Anti-cancer Agents with Anti-angiogenic Activity (e.g., Topotecan, Docetaxel) | HIF-1α pathway, Microtubules [8] | Dual Function: These chemotherapeutics have been found to possess secondary anti-angiogenic effects, which can contribute to their overall efficacy [3] [8]. |
The methodologies cited in the research are crucial for interpreting the data. Here are details of common experimental protocols used to evaluate antiangiogenic activity, including the one used for this compound [1] [8].
The diagram below illustrates the major signaling pathways targeted by various angiogenesis inhibitors, showing where this compound's mechanism is still under investigation relative to established targets.
The data indicates that this compound is a promising natural product with a demonstrated effect on multiple stages of angiogenesis in pre-clinical models. Its potential to increase endothelial permeability and inhibit tube formation suggests a unique mechanism that may be valuable for overcoming resistance to current VEGF-targeted therapies [1].
However, several key questions remain for the research community:
The table below summarizes the key characteristics of Napyradiomycin A1 and Sulforaphane based on existing research.
| Feature | This compound | Sulforaphane |
|---|---|---|
| Source | Marine-derived bacterium Streptomyces sp. [1] [2] | Cruciferous vegetables (e.g., broccoli, broccoli sprouts) [3] [4] |
| Chemical Class | Halogenated meroterpenoid (prenylated naphthoquinone) [1] | Isothiocyanate [3] [4] |
| Reported Nrf2 Activation | Identified as a potent Nrf2 activator in a cell-based assay [1] [2] | Well-established, potent dietary Nrf2 inducer [3] |
| Key Experimental Models (in vitro) | BV-2 murine microglial cells [1] [2] | Various cell lines (e.g., HepG2, SH-SY5Y, PBMCs) [5] |
| Observed Bioactivities | Antioxidant; induced Nrf2-dependent antioxidant enzyme genes (HO-1); anti-inflammatory; suppressed inflammatory mediators in microglia [1] [2] | Antioxidant, anti-inflammatory, neuroprotective, cardioprotective, anti-cancer properties [3] [5] [4] |
| Bioavailability & Toxicity | Not reported in available search results. Preclinical stage. | Well-absorbed; exhibits hormetic effects (low doses protective, high doses toxic) [5]. Clinical trials established. |
To accurately interpret the data in the table, understanding the experimental background for each compound is crucial.
The following diagram illustrates the common Keap1-Nrf2-ARE pathway that both compounds activate, which is fundamental to understanding their mechanism of action.
For a research professional, the comparison highlights distinct strategic considerations:
Given that a direct comparison is a clear gap in the literature, designing a head-to-head study in a unified experimental system (e.g., the same cell line and assay conditions) would be a valuable and logical next step to authoritatively rank their potency and therapeutic potential.
The table below summarizes key experimental data comparing the anti-MRSA activity of napyradiomycin A1 and vancomycin.
| Parameter | This compound | Vancomycin |
|---|---|---|
| Typical MIC Range against MRSA | 0.5 - 4 μg/mL [1] | 1 - 2 μg/mL (with treatment failures associated with MICs ≥ 2 μg/mL) [2] |
| Activity against VRSA | Active (MIC: 1-2 μg/mL) [1] | Not active by definition [3] |
| Activity against GISA | Active (MIC: 0.5 μg/mL) [1] | Reduced activity/suboptimal therapeutic option [2] |
| Bactericidal Kinetics | Rapid, concentration-dependent killing; >3-log reduction in bacterial counts at 4 hours (1x MIC) [1] | Slow, time-dependent killing; no significant reduction in bacterial counts at 4 hours (1x MIC) [1] [2] |
| Key Issue: MIC Creep | Not reported | Yes; associated with clinical treatment failure [2] |
| Primary Research Stage | Pre-clinical, marine natural product discovery [1] [4] | Clinical use, but facing resistance challenges [2] [3] |
For replicability, here are the core methodologies used to generate the comparative data.
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antibiotic that prevents visible bacterial growth, standardized by reference methods [5].
This assay evaluates the rate and extent of bactericidal activity [1].
The diagram below illustrates the logical workflow for conducting and analyzing a time-kill kinetics experiment, a key assay for differentiating antibiotic candidates.
Understanding the distinct mechanisms is crucial for assessing their potential and limitations.
The table below summarizes the anti-cancer activity of several napyradiomycin derivatives against the HCT-116 human colon cancer cell line.
| Compound Name | Cytotoxicity (IC₅₀) | Key Structural Features | Primary Experimental Findings | Citation |
|---|---|---|---|---|
| Napyradiomycin CNQ525.538 | 6 μM [1] | Meroterpenoid; Halogenated | Inhibitory activity against HCT-116. [1] | |
| Napyradiomycin CNQ525.510B | 17 μM [1] | Meroterpenoid; Halogenated; Bicyclic ether [2] | Inhibitory activity against HCT-116. [1] | |
| Napyradiomycin CNQ525.600 | 49 μM [1] | Meroterpenoid; Halogenated | Inhibitory activity against HCT-116. [1] | |
| Napyradiomycin A80915A (1) | 3 μM [3] | Meroterpenoid; Halogenated; Lacks C16 methyl in some variants [3] | Induction of apoptosis in HCT-116; potent anti-MRSA activity. [3] | |
| Napyradiomycin A80915B (2) | 500 nM (0.5 μM) [3] | Meroterpenoid; Halogenated; Contains a diazoketone group [3] | Induction of apoptosis in HCT-116; potent anti-MRSA activity; higher cytotoxicity linked to diazoketone. [3] | |
| Napyradiomycin B1 | N/A | 6,6,6 ring system formed by chlorocyclization [4] | Inhibition of Gram-positive bacteria, including drug-resistant strains. [4] | |
| 3-Dechloro-3-bromo-napyradiomycin A1 | IC₅₀ range: 11.5 to 22.8 μM (across 4 cancer lines) [4] | Brominated variant of Napyradiomycin A1 | Antibacterial and moderate cytotoxicity against several human cancer cell lines. [4] |
The data in the table above were generated using standard, rigorous bioassays relevant to cancer research:
The following diagram outlines the general experimental workflow used in these studies to establish the cytotoxicity and mechanism of action of napyradiomycins on HCT-116 cells.
Experimental studies have confirmed that Napyradiomycin A80915C binds to the human Hsp90 paralogue, Grp94 (glucose-regulated protein 94), which is located in the Endoplasmic Reticulum [1] [2].
The evidence for this binding is summarized in the table below.
| Aspect of Evidence | Experimental Method | Key Finding(s) |
|---|---|---|
| Target Identification | Immunoaffinity precipitation & Mass Spectrometry [1] | Isolated target protein identified as human Grp94 via its mass spectral signature. |
| Validation | Western Blot analysis & in vitro Grp94 binding assay [1] | Confirmed specific interaction between the compound and Grp94. |
| Cellular Localization | Confocal Microscopy (with IAF-tagged probe 12) [1] | Probe localized predominantly within the Endoplasmic Reticulum (ER), consistent with Grp94's cellular location. |
| Biological Activity | Caspase-3 Activation & FACS Analysis [1] | Induced apoptosis in HCT-116 human colon carcinoma cells, confirming probe's core biological action is maintained. |
The available search results do not contain information on the binding affinity or target protein of This compound. One study mentions that "this compound was shown to inhibit mitochondrial complexes I and II" [1], indicating a different mechanism of action unrelated to Grp94.
The lack of a direct comparison highlights that the structure-activity relationships (SAR) within the napyradiomycin family regarding Grp94 binding are not yet fully explored. To investigate this further, you could:
The following diagram illustrates the key experimental workflow used to identify and validate Grp94 as the target of Napyradiomycin A80915C [1]:
Key Experimental Details [1]:
This table provides a comparative overview of inhibitors targeting ETC complexes I through IV, detailing their mechanisms and observed outcomes in experimental models.
| ETC Complex | Inhibitor Name | Mechanism of Action / Binding Site | Key Experimental Observations & Effects |
|---|---|---|---|
| Complex I | Rotenone [1] [2] | Inhibits electron transfer from Fe-S clusters to ubiquinone; can induce microtubule polymerization [2]. | Reduces cell viability & colony formation in liver cancer cells; increases ROS & apoptosis; decreases ATP [1]. |
| Piericidin A [3] [2] | Structurally resembles ubiquinone (UQ), competing for the UQ-binding site [2]. | Prevents LPS-induced metabolite changes; blocks NLRP3 inflammasome activation; decreases OCR & NAD+/NADH ratio [3]. | |
| Metformin [1] | Impairs complex I function; multiple mechanisms proposed. | Reduces growth of liver cancer cell lines and tumor organoids [1]. | |
| Capsaicin [2] | Reported inhibitor of mitochondrial complex I [2]. | Studied for effects on tumor cell proliferation and apoptosis [2]. | |
| Complex II | Dimethyl Malonate (DMM) [3] | Inhibits succinate dehydrogenase (complex II). | Attenuates IL-1β secretion & caspase-1 activation; does not prevent IL-1β mRNA induction [3]. |
| Thenoyltrifluoroacetone (TTFA) [1] | Inhibits complex II activity. | Did not show obvious effects on liver cancer cell viability in one study [1]. | |
| Carboxin, Flutolanil [4] | Inhibits complex II activity [4]. | In HepG2 cells, CII inhibitors had no major effect on MMP or ATP, unlike CI/CIII inhibitors [4]. | |
| Complex III | Antimycin A [1] [2] | Binds to the Qi site of complex III, inhibiting the transfer of electrons to cytochrome c. | Reduces liver cancer cell viability & colony formation; increases ROS; decreases ATP; induces apoptosis [1]. |
| Myxothiazol [1] | Binds to the Qo site of complex III. | Similar effects to Antimycin A in restricting liver cancer cell growth [1]. | |
| Complex IV | Potassium Cyanide (KCN) [1] [5] | Binds to the ferric heme iron in cytochrome a3 of complex IV, inhibiting oxygen reduction. | Used to block respiration in polarographic studies; did not show obvious effects on liver cancer cell viability in one study [1] [5]. |
| Multiple Complexes | Organochalcogens (e.g., Ebselen, (PhSe)2, (PhTe)2) [6] | Inhibit complexes I and II via oxidation of critical thiol groups; little effect on III and IV. | Inhibits mitochondrial respiration supported by both CI and CII substrates [6]. |
The following are standard methodologies used to evaluate ETC function and inhibitor efficacy.
This protocol assesses the long-term proliferative capacity of cells after inhibitor treatment [1].
This classic method uses a Clark-type oxygen electrode to measure mitochondrial respiration in real-time [5].
The diagram below illustrates the functional relationships within the Electron Transport Chain and the primary inhibition sites.